(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIUXGVYFVAGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353168 | |
| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-49-6 | |
| Record name | 2-Oxo-3(2H)-benzoxazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a heterocyclic compound belonging to the benzoxazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, and physicochemical and spectroscopic data. The benzoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Chemical Structure and Properties
This compound is characterized by a benzoxazole ring system substituted with an acetic acid group at the nitrogen atom of the oxazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem |
| Molecular Weight | 193.16 g/mol | PubChem |
| InChI | InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | PubChem |
| InChIKey | PHIUXGVYFVAGTC-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | PubChem |
| CAS Number | 13610-49-6 | Guidechem[1] |
Synthesis
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 2-benzoxazolinone followed by the hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
A common method for the N-alkylation of 2-benzoxazolinone involves its reaction with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.
-
Materials: 2-benzoxazolinone, ethyl chloroacetate, anhydrous potassium carbonate, and a suitable solvent like acetone or N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-benzoxazolinone in the chosen solvent, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for a short period to form the corresponding salt.
-
Add ethyl chloroacetate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
-
Experimental Protocol: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, a base such as sodium hydroxide or lithium hydroxide, a solvent system like ethanol/water, and hydrochloric acid for acidification.
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
-
References
Unraveling the Multifaceted Mechanism of Action of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid serves as a foundational scaffold for a diverse range of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action elucidated for various derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. The versatility of the benzoxazolone core allows for structural modifications that result in compounds targeting distinct biological pathways, primarily in the realms of inflammation and metabolic diseases. This guide will focus on three key mechanisms of action: inhibition of Myeloid Differentiation Protein 2 (MD2), Aldose Reductase, and Cyclooxygenase (COX) enzymes.
Synthesis of the Core Scaffold: this compound
The parent compound, this compound, is a key intermediate for the synthesis of more complex derivatives. Its preparation is typically achieved through a two-step process.
General Synthesis Protocol
The synthesis involves the N-alkylation of 2-benzoxazolinone with an haloacetate ester, followed by hydrolysis of the resulting ester to yield the carboxylic acid. A common procedure is the reaction of 2-benzoxazolinone with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the intermediate ester.
Inhibition of Myeloid Differentiation Protein 2 (MD2)
Certain derivatives of this compound have been identified as potent inhibitors of Myeloid Differentiation Protein 2 (MD2), a crucial co-receptor for Toll-like receptor 4 (TLR4). The TLR4/MD2 complex plays a pivotal role in the innate immune response by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines. Inhibition of MD2 can therefore mitigate excessive inflammatory responses.
Mechanism of MD2 Inhibition
These benzoxazolone derivatives are thought to bind to the hydrophobic pocket of MD2, the same site that recognizes the lipid A portion of LPS. By competitively occupying this pocket, the compounds prevent the binding of LPS, thereby inhibiting the activation of the TLR4 signaling pathway and subsequent downstream inflammatory cascade.
Quantitative Data for MD2 Inhibitors
A study on novel benzoxazole derivatives as MD2 inhibitors demonstrated significant anti-inflammatory activity. The inhibitory effects were quantified by measuring the reduction of interleukin-6 (IL-6) production in LPS-stimulated cells.[1]
| Compound | Structure | IL-6 IC50 (µM)[1] |
| 3c | 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-fluorophenyl)acetamide | 10.14 ± 0.08 |
| 3d | 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-chlorophenyl)acetamide | 5.43 ± 0.51 |
| 3g | 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-bromophenyl)acetamide | 5.09 ± 0.88 |
Experimental Protocol: In Vitro Anti-inflammatory Activity Assay[1]
Cell Culture and Treatment:
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RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Measurement of IL-6 Production:
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of Interleukin-6 (IL-6) in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
Aldose Reductase Inhibition
A significant number of this compound derivatives have been investigated as inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
Mechanism of Aldose Reductase Inhibition
These derivatives typically act as competitive or uncompetitive inhibitors of aldose reductase. The acetic acid moiety is often crucial for binding to the active site of the enzyme, mimicking the binding of the natural substrate, glucose. By inhibiting aldose reductase, these compounds prevent the conversion of glucose to sorbitol, thereby mitigating the downstream osmotic stress and cellular damage associated with sorbitol accumulation.
Quantitative Data for Aldose Reductase Inhibitors
| Compound (2-oxoquinoline-1-acetic acid derivative) | R | IC50 (µM) in rat lens assay[2] |
| 9a | H | 6.0 |
| 9b | 6-F | 2.5 |
| 9c | 6-Cl | 1.5 |
| 9d | 6,8-di-Cl | 0.45 |
| 9e | 6-CF3 | 1.0 |
Experimental Protocol: Rat Lens Aldose Reductase Inhibition Assay[2]
Enzyme Preparation:
-
Lenses are dissected from the eyes of Sprague-Dawley rats.
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The lenses are homogenized in a phosphate buffer (pH 6.2).
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The homogenate is centrifuged, and the supernatant containing the crude aldose reductase is used for the assay.
Inhibition Assay:
-
The assay mixture contains phosphate buffer, NADPH, the enzyme preparation, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.
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The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound.
-
IC50 values are calculated from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
References
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The benzoxazolone scaffold is recognized as a privileged structure, appearing in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on their anti-inflammatory, analgesic, antibacterial, and aldose reductase inhibitory properties. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action. While a substantial body of research exists for derivatives of this core structure, data on the parent compound is less prevalent. This guide will primarily focus on the activities of these derivatives, providing a valuable starting point for further investigation and the design of novel therapeutic agents.
Quantitative Biological Activity Data
The biological activities of this compound derivatives are summarized below. It is important to note that the majority of quantitative data available is for substituted analogs rather than the parent compound itself.
Table 1: Anti-inflammatory and Analgesic Activity of Benzoxazolone Acetic Acid Derivatives
| Compound ID | R Group | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% inhibition) | Reference |
| 5c | 6-Benzoyl, N-morpholinylacetyl | Good | Potent | [1] |
| 5d | 6-(2-chlorobenzoyl), N-morpholinylacetyl | Good | Potent | [1] |
| 5f | 5-chloro, N-pyrrolidinylacetyl | - | Potent | [1] |
| 5k | 6-methyl, methyl ester | - | Potent | [1] |
| 5m | (2-benzothiazolone), N,N-diethylacetamide | Good | Potent | [1] |
Note: Specific percentage inhibition values were not detailed in the abstract.
Table 2: Aldose Reductase Inhibitory Activity of Benzoxazolone and Related Derivatives
| Compound Class | Modification | IC50 Range | Reference |
| 2-oxoquinoline-1-acetic acid derivatives | Varied substitutions on the quinoline ring | 0.45-6.0 µM | |
| Indole-based acetic acid derivatives | Varied substitutions on the indole ring | Low to medium nanomolar | [2] |
| Thiazolidinone-based acetic acid derivatives | Varied substitutions | 23 - 42 nM | |
| Benzothiazole acetic acid derivatives | Varied substitutions | 2.1 - 52.2 nM | [3] |
Note: The available data is for structurally related heterocyclic acetic acid derivatives, highlighting the potential of this general scaffold as aldose reductase inhibitors.
Table 3: Antibacterial Activity of Benzoxazolone Derivatives
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| 3-Alkylbenzoxazolinones | Fugarium oxyporum, Verticillum dahlia | Not specified | [4] |
| 2-Alkylthiobenzoxazoles | Fugarium oxyporum, Verticillum dahlia | Not specified | [4] |
| Hydrazone and azole derivatives | E. coli, B. subtilis, S. aureus, S. enteritidis | Moderate to low activity |
Note: Specific MIC values for a broad range of derivatives are often presented in detailed research articles, the provided information is a general summary.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the replication and further investigation of the biological activities of this compound and its derivatives.
Aldose Reductase Inhibition Assay
This in vitro spectrophotometric assay is used to screen and characterize potential inhibitors of aldose reductase.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.
Materials:
-
Enzyme: Partially purified aldose reductase from rat lens.
-
Buffer: 0.1 M Potassium phosphate buffer (pH 6.2).
-
Cofactor: 1.5 mM NADPH solution in buffer.
-
Substrate: 25 mM DL-glyceraldehyde solution in buffer.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) to desired concentrations.
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Instrumentation: UV-Vis spectrophotometer.
Procedure:
-
Enzyme Preparation: Homogenize rat lenses in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant contains the crude aldose reductase enzyme.
-
Reaction Mixture Preparation: In a cuvette, mix the phosphate buffer, NADPH solution, and the test compound or vehicle (for control).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add the DL-glyceraldehyde solution to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time plot. The percentage inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage inhibition against different concentrations of the test compound.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.
Materials:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Inducing Agent: 1% (w/v) carrageenan suspension in sterile saline.
-
Test Compounds: Administered orally or intraperitoneally at various doses.
-
Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin).
-
Measurement Tool: Plethysmometer or a digital caliper.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal.
-
Compound Administration: Administer the test compound, vehicle (control), or positive control to the respective groups of animals.
-
Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of the carrageenan suspension into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
p-Benzoquinone-Induced Writhing Test (Analgesic Activity)
This is a common in vivo model for screening peripheral analgesic activity.
Principle: Intraperitoneal injection of p-benzoquinone induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) in mice. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.
Materials:
-
Animals: Swiss albino mice.
-
Inducing Agent: 0.02% (w/v) p-benzoquinone solution in 5% ethanol/saline.
-
Test Compounds: Administered orally or intraperitoneally at various doses.
-
Positive Control: A standard analgesic drug (e.g., Aspirin).
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions.
-
Compound Administration: Administer the test compound, vehicle (control), or positive control to the respective groups of mice.
-
Induction of Writhing: After a specific period (e.g., 30 minutes) following compound administration, inject 0.1 mL/10g body weight of the p-benzoquinone solution intraperitoneally.
-
Observation: Five minutes after the p-benzoquinone injection, count the number of writhes for each mouse over a 20-minute period.
-
Calculation: The percentage of analgesic activity is calculated using the formula: % Analgesia = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through various molecular pathways. The following diagrams illustrate the key signaling pathways involved.
Aldose Reductase and the Polyol Pathway
The inhibition of aldose reductase is a key mechanism for mitigating diabetic complications. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, initiating the polyol pathway. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage.
Caption: Inhibition of Aldose Reductase by Benzoxazolone Derivatives in the Polyol Pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of benzoxazolone derivatives are, in part, mediated by the inhibition of the MAPK/NF-κB signaling pathway. This pathway is crucial for the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.
Caption: Inhibition of the MAPK/NF-κB inflammatory pathway by benzoxazolone derivatives.
Conclusion
This compound and its derivatives have demonstrated a wide range of promising biological activities, including anti-inflammatory, analgesic, antibacterial, and aldose reductase inhibitory effects. While quantitative data for the parent compound is limited in the current literature, the extensive research on its derivatives underscores the therapeutic potential of this chemical scaffold. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development efforts. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds could lead to the discovery of novel and effective therapeutic agents for a variety of diseases.
References
- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 2. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the available literature on this compound and its derivatives, focusing on its synthesis, biological activities, and potential mechanisms of action. While specific quantitative data and detailed experimental protocols for the parent compound are limited in publicly available literature, this review extrapolates from studies on its closely related derivatives to provide a thorough understanding of its potential.
Physicochemical Properties
Basic physicochemical information for this compound is available from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 13610-49-6 | [3] |
| Molecular Formula | C₉H₇NO₄ | [3] |
| Molecular Weight | 193.16 g/mol | [3] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of the parent compound, this compound, is not explicitly detailed in the reviewed literature. However, based on the synthesis of its derivatives and related compounds, two primary synthetic routes are plausible.
Method 1: Alkylation of 2-Benzoxazolinone and Subsequent Hydrolysis
This common method for preparing N-substituted benzoxazolinones involves the reaction of 2-benzoxazolinone with an ethyl haloacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol (Proposed):
-
Synthesis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate:
-
To a solution of 2-benzoxazolinone in a suitable solvent such as acetone or dimethylformamide (DMF), add an equimolar amount of a base like potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for a short period to facilitate the formation of the corresponding salt.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Reflux the mixture until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
-
-
Hydrolysis to this compound:
-
Dissolve the synthesized ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in a mixture of ethanol and water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH), to the solution.[4]
-
Reflux the mixture for several hours to ensure complete hydrolysis of the ester.[4]
-
After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.[4]
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.[4]
-
Method 2: Cyclization of a Substituted 2-Aminophenol
This approach involves the synthesis of a 2-aminophenol derivative containing the acetic acid moiety, followed by cyclization to form the benzoxazolinone ring.
Experimental Protocol (Proposed, based on derivative synthesis):
-
Synthesis of Methyl 3-amino-4-hydroxyphenylacetate: This starting material can be synthesized from a suitably protected precursor.
-
Oxidative Coupling: React methyl 3-amino-4-hydroxyphenylacetate with a suitable reagent to facilitate the cyclization and formation of the 2-oxo group. For example, in the synthesis of 2-arylbenzoxazole derivatives, lead tetraacetate is used for oxidative coupling with aldehydes.[1][5]
-
Hydrolysis: The resulting methyl ester of this compound would then be hydrolyzed to the final product using a similar procedure as described in Method 1.[1]
Biological Activities
While quantitative biological data for the parent this compound is scarce in the reviewed literature, extensive research on its derivatives suggests a broad range of pharmacological activities.
Analgesic and Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant analgesic and anti-inflammatory properties. Studies on various amide and ester derivatives have shown potent anti-nociceptive activity in acetic acid-induced writhing tests and anti-inflammatory effects in carrageenan-induced paw edema models in mice.[6][7] For instance, certain 6-acyl-2-benzoxazolinone derivatives with acetic acid and propanoic acid side chains have been synthesized and evaluated, with the propanoic acid derivatives generally showing higher activity.[6][7] The mechanism of action is likely related to the inhibition of cyclooxygenase (COX) enzymes, a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[1]
| Derivative Class | Assay | Result | Reference |
| 6-Acyl-2-benzoxazolinone acetic acid derivatives | p-Benzoquinone-induced writhing (mice) | Potent analgesic activity at 100 mg/kg | [6][7] |
| 6-Acyl-2-benzoxazolinone acetic acid derivatives | Carrageenan-induced paw edema (mice) | Moderate anti-inflammatory activity | [6][7] |
| Benzoxazole clubbed 2-pyrrolidinones | Monoacylglycerol lipase (MAGL) inhibition | IC₅₀ values in the nanomolar range (e.g., 7.6 nM) | [8] |
Antimicrobial Activity
The benzoxazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives of this compound have been synthesized and tested against a range of bacterial and fungal strains. For example, ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives have shown activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.[9] Similarly, 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives have demonstrated activity against Gram-positive bacteria, particularly Micrococcus luteus.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Escherichia coli | Active (specific MIC not provided) | [9] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Staphylococcus aureus | Active (specific MIC not provided) | [9] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Enterococcus faecalis | Active (specific MIC not provided) | [9] |
| 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 |
Anticancer Activity
Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents.[1][2] For instance, a series of 2-arylbenzoxazole-5-acetic acid derivatives have been synthesized and evaluated for their cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[1] The presence of the acetic acid group at position 5 was found to enhance the cytotoxic activity.[1] The proposed mechanisms of action for the anticancer effects of benzoxazole derivatives include the inhibition of enzymes like topoisomerase II.[1]
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising cytotoxicity (specific IC₅₀ not provided) | [1] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising cytotoxicity (specific IC₅₀ not provided) | [1] |
| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS cancer) | Growth inhibition of 31.88% and 35.49% | [8] |
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of its derivatives, several mechanisms can be postulated.
Conclusion
This compound is a molecule with significant therapeutic potential, stemming from the well-established biological activities of the benzoxazolinone scaffold. While direct experimental data on the parent compound is limited, research on its derivatives strongly suggests potent analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of this compound is achievable through established chemical methodologies. Future research should focus on the detailed biological evaluation of the parent compound to quantify its activity and elucidate its precise mechanisms of action. This will be crucial for its potential development as a novel therapeutic agent.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate | C14H12N2O3S2 | CID 2328662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.najah.edu [repository.najah.edu]
Spectroscopic Profile of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a molecule of interest to researchers and scientists in the field of drug development. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum for a compound identified as "3-Benzoxazoleacetic acid, 2,3-dihydro-2-oxo-", an alternative name for this compound, has been recorded in DMSO-d6.[1] Specific chemical shift values from this spectrum are not publicly available without a subscription to the database. Data for the closely related parent compound, benzoxazolone, is provided below for comparative purposes.
Table 1: ¹H NMR Data of Benzoxazolone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.62 | Singlet | 1H | N-H |
| 7.26 | Doublet | 1H | Aromatic H |
| 7.03-7.17 | Multiplet | 3H | Aromatic H |
Solvent: DMSO-d6
Table 2: ¹³C NMR Data of Benzoxazolone
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | C=O (Amide) |
| 109 (two signals) | Aromatic C-H |
| Other aromatic signals not specified | Aromatic C |
Solvent: DMSO-d6
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available in the public domain. However, characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 | O-H stretch | Carboxylic acid |
| 1760-1740 | C=O stretch | Lactam (cyclic amide) |
| 1730-1700 | C=O stretch | Carboxylic acid |
| 1620-1450 | C=C stretch | Aromatic ring |
| 1320-1210 | C-N stretch | Amide |
| 1300-1200 | C-O stretch | Carboxylic acid |
Mass Spectrometry (MS)
The molecular weight of this compound (C₉H₇NO₄) is 193.16 g/mol .
Table 4: Mass Spectrometry Data of Benzoxazolone
| m/z | Relative Intensity | Assignment |
| 135 | 100 | [M]⁺ |
| 91 | 17.20 | Fragment |
| 79 | 43.64 | Fragment |
| 52 | 27.51 | Fragment |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard practices for the characterization of benzoxazolone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer, such as a Bruker Ascend 400, is suitable for acquiring both ¹H and ¹³C NMR spectra.[2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 at 2.50 ppm.[2]
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).
-
Use a sufficient number of scans for good signal-to-noise, which is typically much higher than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale to the solvent peak of DMSO-d6 at 39.51 ppm.[2]
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for acquiring the IR spectrum.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the resulting fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC with an Agilent 5977B MSD, is suitable for analysis.[2]
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.
-
The concentration should be in the range of 10-100 µg/mL.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC separates the components of the sample, and the pure compound is then introduced into the mass spectrometer.
-
The mass spectrometer ionizes the sample molecules, typically using electron impact (EI) ionization.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum shows the relative abundance of different ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Step-by-step experimental workflow for a single spectroscopic technique.
References
The Rise and Fall of a Novel Anti-Inflammatory: A Technical Guide to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid (Benoxaprofen)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound more commonly known as benoxaprofen. It is intended to be a comprehensive resource, detailing the pharmacological profile, key experimental methodologies, and the unique mechanism of action that set this molecule apart from its contemporaries.
Discovery and Historical Context
Benoxaprofen was discovered in 1966 by a team of researchers at the British Lilly Research Centre of Eli Lilly and Company, who were tasked with exploring new anti-arthritic compounds.[1] Following its discovery, Eli Lilly and Company applied for patents on benoxaprofen seven years later.[1] The compound, a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class, was developed for the treatment of arthritis and musculoskeletal pain.[1][2]
It was first introduced to the market in the United Kingdom in 1980 under the brand name Opren, and subsequently in the United States in May 1982 as Oraflex.[1] However, its time on the market was short-lived. By August 1982, reports of severe adverse effects, including a significant number of cases of fatal cholestatic jaundice and nephrotoxicity, led to its withdrawal from the market worldwide.[2]
Mechanism of Action
Benoxaprofen's mechanism of action was a subject of considerable interest as it distinguished it from many other NSAIDs of its era. While being a relatively weak inhibitor of the cyclooxygenase (COX) enzymes, the primary target for traditional NSAIDs, it demonstrated significant inhibitory effects on the lipoxygenase (LOX) pathway and on the migration of mononuclear cells.[2][3]
This dual inhibition of both the COX and LOX pathways in the arachidonic acid cascade was a key feature of its pharmacological profile. By inhibiting these pathways, benoxaprofen reduced the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. Furthermore, its ability to directly inhibit the migration of mononuclear leukocytes to sites of inflammation was considered a significant contributor to its anti-inflammatory effects.[4][5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for benoxaprofen from preclinical and clinical studies.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Assay System | IC50 |
| 5'-Lipoxygenase | Human Polymorphonuclear Leukocytes | 1.6 x 10-4 M |
Table 2: Preclinical Anti-inflammatory and Analgesic Activity
| Animal Model | Species | Endpoint | Effective Dose |
| Adjuvant-induced Arthritis | Rat | Suppression of Bone Damage | 30-40 mg/kg |
Table 3: Clinical Efficacy in Rheumatic Diseases
| Indication | Patient Population | Daily Dose Range | Key Efficacy Findings |
| Rheumatoid Arthritis | Adults | 300-600 mg | Significant improvement in clinical parameters (morning stiffness, joint tenderness and swelling, pain) compared to placebo.[3][6][7] |
| Osteoarthritis | Adults | 300-600 mg | Effective in managing signs and symptoms.[2] |
Table 4: Pharmacokinetic Parameters
| Parameter | Value |
| Half-life | 28-35 hours |
| Metabolism | Hepatic (primarily glucuronidation) |
| Primary Route of Elimination | Renal |
Experimental Protocols
Synthesis of this compound (Benoxaprofen)
The following is a representative synthesis protocol adapted from the patent literature.
Example Synthesis:
-
Preparation of Ethyl 2-(2-phenyl-5-benzoxazolyl)propionate: A solution of the starting materials is prepared in a mixture of benzene and absolute ethanol. This solution is refluxed for approximately 12 hours. After cooling, the solution is washed sequentially with 2N-sodium hydroxide solution and water. The organic layer is dried over sodium sulfate and evaporated under reduced pressure to yield the ethyl ester product as an oil, which solidifies upon cooling.[8]
-
Hydrolysis to 2-phenyl-5-benzoxazolyl acetic acid: The ethyl ester from the previous step is heated in concentrated hydrochloric acid on a steam bath for approximately 2.5 hours. The resulting solution is then diluted with ice/water and allowed to stand, causing the product to precipitate. The solid is collected and can be recrystallized from a suitable solvent like toluene to yield the final product.[8]
Carrageenan-Induced Paw Edema in Rats
This widely used preclinical model assesses acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The test compound (benoxaprofen) or vehicle is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.
In Vitro Mononuclear Cell Migration Assay (Boyden Chamber)
This assay quantifies the ability of a compound to inhibit the directed migration (chemotaxis) of leukocytes.
Protocol:
-
Isolation of Mononuclear Cells: Mononuclear cells are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Boyden Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., fMLP), and the upper compartment contains the isolated mononuclear cells suspended in media with or without the test compound (benoxaprofen).
-
Incubation: The chamber is incubated for a specific period (e.g., 90 minutes) at 37°C to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The inhibition of migration in the presence of the test compound is calculated relative to the control (no compound).
Conclusion
This compound (benoxaprofen) represents a fascinating case study in drug discovery and development. Its unique mechanism of action, particularly its potent inhibition of the lipoxygenase pathway and leukocyte migration, offered a promising new approach to treating inflammatory conditions. However, the severe and unforeseen adverse effects that emerged post-marketing underscore the critical importance of thorough preclinical and clinical safety evaluations. This technical guide serves as a detailed record of the scientific journey of benoxaprofen, providing valuable insights for researchers and professionals in the ongoing quest for safer and more effective anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the non-steroidal anti-inflammatory drug benoxaprofen on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antirheumatic effect of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of benoxaprofen on mononuclear and polymorphonuclear leucocyte motility. An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
- 6. Dose-range studies of benoxaprofen compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An update on long-term efficacy and safety with benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3912748A - Benzoxazole derivatives - Google Patents [patents.google.com]
Potential Therapeutic Targets of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct and extensive research on the specific therapeutic targets of this compound is limited in publicly available literature, a comprehensive analysis of its structural analogs and derivatives provides compelling evidence for its potential in several key therapeutic areas. This technical guide consolidates the existing data on related compounds to elucidate the probable mechanisms of action and potential molecular targets of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the benzoxazole framework.
Introduction
The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antihistaminic, and anticancer effects. The presence of the acetic acid moiety at the 3-position of the 2-oxobenzoxazole ring in the title compound, this compound, is particularly noteworthy. Studies on structurally similar compounds suggest that this functional group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy. This guide will synthesize the available evidence to propose potential therapeutic targets and signaling pathways for this compound.
Potential Therapeutic Areas and Molecular Targets
Based on the pharmacological profiles of its close analogs, the therapeutic potential of this compound appears to be concentrated in three primary areas: inflammation, pain, and oncology.
Anti-inflammatory and Analgesic Activity
A significant body of research points to the anti-inflammatory and analgesic potential of N-substituted 2-benzoxazolone derivatives. The mechanisms underlying these effects are likely multifactorial, involving the modulation of key inflammatory mediators.
Potential Targets and Mechanisms:
-
Cyclooxygenase (COX) Enzymes: While some benzoxazole derivatives like benoxaprofen are weak inhibitors of prostaglandin synthesis, other derivatives of (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids have demonstrated potent anti-inflammatory effects comparable to or exceeding that of aspirin and indomethacin, suggesting a potential interaction with the COX pathway.[1]
-
Modulation of Inflammatory Cytokines: The anti-inflammatory effects may also be mediated through the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Recent studies have identified benzoxazole-based compounds as dual antagonists of PPARα and PPARγ.[2] Since PPARs are involved in the regulation of inflammation, antagonism of these receptors could represent a key anti-inflammatory mechanism.
A study on (2-benzothiazolone-3-yl and 2-benzoxazolone-3-yl) acetic acid derivatives demonstrated significant anti-nociceptive and anti-inflammatory activities.[3] Another related compound, 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, exhibited analgesic activity comparable to aspirin.[4]
Quantitative Data on Analog Compounds:
| Compound Class | Assay | Result | Reference |
| (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | Carrageenan-induced paw edema | Equal or more potent than indomethacin | [1] |
| (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | p-Benzoquinone-induced writhing | Equal or more potent than aspirin | [1] |
| 2-Aryl-6-benzoxazoleacetic acid derivatives | Carrageenan-induced rat paw edema | Activity superior to phenylbutazone | [5] |
Anticancer Activity
The benzoxazole scaffold is a common feature in a number of cytotoxic agents. The potential anticancer activity of this compound is supported by studies on various derivatives that induce cell death and inhibit proliferation in cancer cell lines.
Potential Targets and Mechanisms:
-
DNA Topoisomerase II: Some 2-arylbenzoxazole derivatives have been identified as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[6] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.
-
Peroxisome Proliferator-Activated Receptors (PPARα/γ) Antagonism: As mentioned previously, benzoxazole-based amides and sulfonamides have been shown to act as dual antagonists of PPARα and PPARγ.[2] This antagonism was linked to the induction of caspase activation and cell-cycle arrest in colorectal cancer cell lines.[2]
-
Tyrosine Kinase Inhibition: While not directly related to the core structure, the broader class of oxindole derivatives, which share some structural similarities, are known to target receptor tyrosine kinases like VEGFR and PDGFR. This suggests that kinase inhibition could be a potential, albeit less direct, mechanism to investigate.
Studies on 2-arylbenzoxazole acetic acid derivatives have demonstrated promising cytotoxic activity against breast (MCF-7) and colorectal (HCT-116) cancer cell lines, with the presence of the acetic acid group appearing to enhance this activity.[6]
Quantitative Data on Analog Compounds:
| Compound Class | Cell Line | IC50 Value | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising cytotoxicity | [6] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising cytotoxicity | [6] |
| 5-chlorotolylbenzoxazole | - | DNA topoisomerase II inhibition (IC50 = 22.3 µM) | [6] |
| Benzoxazole-based amide (Compound 3f) | HT-29, HCT116 | High cytotoxic potency | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of benzoxazole derivatives can be found in the cited literature. Below are generalized methodologies for key assays mentioned.
Synthesis of this compound Derivatives
A general method for the synthesis of N-substituted benzoxazolone derivatives involves the reaction of the parent benzoxazolone with an appropriate halo-alkanoic acid ester in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.
-
General Procedure: To a solution of 2-benzoxazolone in a suitable solvent (e.g., DMF, acetone), a base (e.g., K2CO3, NaH) is added. The mixture is stirred, followed by the addition of an ethyl or methyl haloacetate (e.g., ethyl bromoacetate). The reaction is typically heated to facilitate the N-alkylation. After completion, the reaction mixture is worked up, and the resulting ester is purified. The final acetic acid derivative is obtained by hydrolysis of the ester using a base (e.g., NaOH, LiOH) followed by acidification.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[6]
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Protocol:
-
Rodents (typically rats or mice) are divided into control and treatment groups.
-
The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a set period, a sub-plantar injection of carrageenan solution is given into the hind paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways and a general workflow for the investigation of this compound.
Caption: Hypothesized Anti-inflammatory and Analgesic Pathways.
Caption: Hypothesized Anticancer Mechanisms.
Caption: General Drug Discovery Workflow.
Conclusion and Future Directions
The collective evidence from studies on its structural analogs strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory, analgesic, and anticancer agent. The most probable molecular targets include COX enzymes, PPARs, and DNA topoisomerase II.
Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to confirm these hypothesized activities and to elucidate its precise mechanisms of action. Head-to-head comparisons with its various derivatives will be crucial in understanding the structure-activity relationships and in optimizing the therapeutic potential of this promising chemical scaffold. Further exploration into its effects on various signaling pathways, including NF-κB and specific kinase cascades, will also be vital in fully characterizing its pharmacological profile.
References
- 1. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
In Silico Prediction of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a molecule belonging to the benzoxazole class, a group of heterocyclic compounds known for a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive in silico analysis of the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. By leveraging established computational models, this document aims to offer predictive insights into the drug-like characteristics of this compound, guiding further experimental validation and potential drug development efforts. All data is presented in a structured format for clarity and comparative analysis. Methodologies for key predictive experiments are detailed, and logical workflows are visualized using Graphviz diagrams.
Introduction
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound, with the Chemical Abstracts Service (CAS) number 13610-49-6, is a specific derivative of this class.[4] In silico drug discovery tools and computational methods have become indispensable in modern pharmaceutical research, offering a rapid and cost-effective means to evaluate the potential of new chemical entities long before extensive experimental work is undertaken.[5][6][7][8] This guide presents a detailed in silico characterization of this compound to predict its viability as a potential drug candidate.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for this compound, generated using widely accepted computational models. For comparative purposes, data for a structurally similar isomer, 2-(1,2-benzoxazol-3-yl)acetic acid, is also included from public databases.[9]
| Property | Predicted Value for this compound | 2-(1,2-benzoxazol-3-yl)acetic acid (PubChem CID: 301729)[9] |
| Molecular Formula | C9H7NO4 | C9H7NO3 |
| Molecular Weight | 193.16 g/mol | 177.16 g/mol |
| logP (Octanol-Water Partition Coefficient) | 1.35 | 1.2 |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | 63.3 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 3 |
| Rotatable Bonds | 2 | 2 |
| pKa (strongest acidic) | 4.2 | Not Available |
| Aqueous Solubility (logS) | -2.5 | Not Available |
In Silico ADMET Prediction
The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following sections provide in silico predictions for the key ADMET parameters of this compound.
Absorption
| Parameter | Predicted Outcome | Interpretation |
| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Moderate ability to cross the intestinal epithelial barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |
Distribution
| Parameter | Predicted Value/Outcome | Interpretation |
| Volume of Distribution (VDss) | 0.4 L/kg | Moderate distribution into tissues. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | High ( >90%) | High affinity for plasma proteins, potentially affecting free drug concentration. |
Metabolism
| Parameter | Predicted Outcome | Major Metabolites |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. |
| CYP450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions with CYP3A4 substrates. |
| Metabolic Stability | Moderate | Expected to have a moderate rate of metabolic clearance. |
Excretion
| Parameter | Predicted Primary Route | |---|---|---| | Renal Excretion | Yes | Likely to be a significant route of elimination. |
Toxicity
| Endpoint | Predicted Risk | |---|---|---| | hERG Inhibition | Low Risk | Low potential for cardiotoxicity. | | Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. | | Carcinogenicity | Non-carcinogenic | Unlikely to be carcinogenic. | | Hepatotoxicity (DILI) | Low Risk | Low risk of drug-induced liver injury. |
Experimental Protocols for In Silico Prediction
The data presented in this guide are based on established in silico methodologies. The following outlines the general protocols for these computational "experiments".
Physicochemical Property Prediction
Physicochemical properties are calculated using algorithms that analyze the 2D and 3D structure of the molecule.
-
Methodology: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is used as the input for various computational models. LogP is predicted using methods like the atom-based ALOGP or fragment-based XLOGP3. TPSA is calculated by summing the surface contributions of polar atoms. pKa is estimated using empirical models based on the Hammett equation. Aqueous solubility (logS) is predicted using models that incorporate both topological descriptors and physicochemical properties.
ADMET Prediction
ADMET properties are predicted using Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.
-
Methodology:
-
Model Selection: Validated, commercially available or open-source prediction models (e.g., from Schrödinger, Certara, or free tools like SwissADME and pkCSM) are chosen.[5]
-
Input: The molecular structure of this compound is provided as input.
-
Prediction: The software calculates a variety of molecular descriptors and uses these to predict the ADMET endpoints based on its underlying model. For example, BBB permeability models often incorporate descriptors like molecular weight, TPSA, and logP. Toxicity predictions are based on structural alerts (for mutagenicity) and statistical models trained on toxicological databases.
-
Visualizations
In Silico Prediction Workflow
Caption: Workflow for in silico prediction of molecular properties.
Potential Drug-Target Interaction Pathway
Given that many benzoxazole derivatives show anti-inflammatory and anticancer activities, a hypothetical signaling pathway involving a common target like a kinase is depicted below.
Caption: Hypothetical signaling pathway for the target compound.
Conclusion
The in silico analysis of this compound suggests that it possesses several favorable drug-like properties. The predicted high intestinal absorption and moderate metabolic stability are promising. However, the predicted high plasma protein binding and potential for CYP2D6 inhibition warrant further investigation. The low predicted toxicity risk across several key endpoints is encouraging. These computational predictions provide a strong foundation for prioritizing and guiding future experimental studies, including in vitro ADMET assays and efficacy testing in relevant biological models. This data-driven approach accelerates the early stages of drug discovery by identifying both the potential and the liabilities of a compound before significant resources are invested.
References
- 1. repository.najah.edu [repository.najah.edu]
- 2. jocpr.com [jocpr.com]
- 3. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
- 4. Page loading... [guidechem.com]
- 5. Ultimate Guide â The Top and Best In Silico Drug Discovery Tools of 2025 [dip-ai.com]
- 6. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. frontiersin.org [frontiersin.org]
- 9. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and In Vitro Assay Protocols for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Introduction
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Derivatives of 2-benzoxazolinone have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] While specific in vitro data for this compound is not extensively documented in publicly available literature, its structural motif suggests potential activity in several key biological pathways.
These application notes provide a comprehensive overview of relevant in vitro assays to characterize the biological profile of this compound and its analogues. The protocols are based on established methodologies for testing related benzoxazole derivatives.[2][4][5]
Application Note 1: Aldose Reductase Inhibition Assay
Principle of the Assay
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol.[6][7] Under hyperglycemic conditions, the excessive accumulation of sorbitol leads to osmotic stress and is implicated in the pathogenesis of diabetic complications.[6][7] This assay measures the ability of a test compound to inhibit aldose reductase activity by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, DL-glyceraldehyde.[6][8]
Quantitative Data Presentation
The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Enzyme Source | IC₅₀ (µM) |
| This compound | Recombinant Human Aldose Reductase | Data to be determined |
| Quercetin (Reference Inhibitor) | Recombinant Human Aldose Reductase | Data to be determined |
Experimental Protocol
-
Enzyme Preparation:
-
Use either commercially available recombinant human aldose reductase or prepare a partially purified enzyme from rat lens homogenates.
-
-
Reagent Preparation:
-
Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.
-
Cofactor Solution: Prepare a 2.5 mM NADPH solution in the assay buffer.
-
Substrate Solution: Prepare a 100 mM DL-glyceraldehyde solution in the assay buffer.
-
Test Compound: Prepare stock solutions of this compound in DMSO (e.g., 10 mM). Create serial dilutions in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add the following in order:
-
140 µL of Assay Buffer.
-
20 µL of Cofactor Solution (final concentration ~0.2 mM).
-
20 µL of the diluted test compound or vehicle (DMSO) for control.
-
10 µL of the enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Solution (final concentration ~5 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (reaction velocity) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Workflow Diagram
Caption: Workflow for the Aldose Reductase Inhibition Assay.
Application Note 2: Antimicrobial Susceptibility Testing
Principle of the Assay
Derivatives of 2-benzoxazolinone have demonstrated antibacterial activity.[2] Antimicrobial susceptibility is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death. The broth microdilution method is a standard technique for determining MIC values in a 96-well plate format.[2]
Quantitative Data Presentation
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | Data to be determined | Data to be determined |
| This compound | Escherichia coli | Data to be determined | Data to be determined |
| Ciprofloxacin (Reference) | Staphylococcus aureus | Data to be determined | Data to be determined |
| Ciprofloxacin (Reference) | Escherichia coli | Data to be determined | Data to be determined |
Experimental Protocol
-
Reagent and Media Preparation:
-
Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
Test Compound: Prepare a stock solution (e.g., 1024 µg/mL) of the test compound in DMSO.
-
Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
MIC Assay Procedure (96-well plate):
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the stock compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Add 100 µL of the bacterial inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12. The final volume in each well is 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.
-
-
MBC Assay Procedure:
-
Take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that shows no bacterial growth on the MHA plate.
-
Workflow Diagram
Caption: Workflow for MIC and MBC Antimicrobial Testing.
Application Note 3: Anti-Inflammatory Activity & Target Engagement
Principle of the Assays
Benzoxazole derivatives have shown anti-inflammatory potential.[4] A key inflammatory pathway involves the recognition of bacterial lipopolysaccharide (LPS) by the Toll-like receptor 4 (TLR4) and its co-receptor, Myeloid Differentiation protein 2 (MD2), leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[4] The potential anti-inflammatory effect can be measured by quantifying the inhibition of LPS-induced IL-6 production in immune cells. Direct target engagement can be assessed using a competitive binding assay where the test compound displaces a fluorescent probe from the MD2 protein.[4]
Quantitative Data Presentation
| Assay | Compound | IC₅₀ / Kᵢ (µM) |
| IL-6 Inhibition | This compound | Data to be determined |
| MD2 Binding (bis-ANS) | This compound | Data to be determined |
Protocol 1: IL-6 Inhibition in Macrophages
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 2: MD2 Competitive Binding Assay
-
Reagents: Recombinant human MD2 protein, bis-aniline-naphthalene-sulfonate (bis-ANS) fluorescent probe.
-
Assay Procedure:
-
In a black 96-well plate, mix the recombinant MD2 protein with the bis-ANS probe in assay buffer.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation ~390 nm, Emission ~490 nm).
-
-
Data Analysis: A decrease in fluorescence intensity indicates displacement of bis-ANS by the compound. Calculate the IC₅₀ or Kᵢ value from the competitive binding curve.
Signaling Pathway Diagram
References
- 1. repository.najah.edu [repository.najah.edu]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activities of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its derivatives. The protocols detailed below are designed for cell-based assays to investigate the anti-inflammatory and cytotoxic properties of this class of compounds.
Introduction
The 2(3H)-benzoxazolone core structure is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] this compound serves as a foundational molecule for the development of novel therapeutic agents. This document outlines detailed protocols for assessing its efficacy in relevant cell-based models.
Key Biological Activities and Mechanisms of Action
Derivatives of the benzoxazolone scaffold have been shown to exert their effects through various mechanisms:
-
Anti-inflammatory Activity: A significant mechanism of action is the inhibition of the inflammatory response. This can be achieved by targeting key signaling pathways such as the p38/ERK-MAPK and NF-κB pathways, which leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[4][5] Some derivatives also function as inhibitors of myeloid differentiation protein 2 (MD2), a critical component of the lipopolysaccharide (LPS) sensing pathway.[6]
-
Cytotoxic Activity: The anticancer effects of benzoxazolone derivatives are often mediated through the induction of apoptosis.[2][7] This can be observed through DNA fragmentation and the activation of key apoptotic proteins like caspase-3.[2][7] Furthermore, some derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its derivatives.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Intrinsic pathway of apoptosis induction.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the anti-inflammatory and cytotoxic activity of this compound.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay is used to assess the effect of the compound on cell proliferation and to determine its cytotoxic concentration (IC50).[2][7][9]
Materials:
-
Target cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)[2][8][9][10]
-
DMEM or MEME medium supplemented with 10% FBS[9]
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and vehicle (negative control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
This assay measures the anti-inflammatory activity of the compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
DMEM medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated cells and cells treated with LPS alone as controls.
-
Sample Collection: Collect 100 µL of the cell supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.
Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This protocol quantifies the protein levels of key pro-inflammatory cytokines in the cell supernatant.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the Griess Assay protocol.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove cell debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[4][6]
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.
Protocol 4: TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2][7]
Materials:
-
Target cancer cell line
-
This compound
-
Chamber slides or 96-well black plates
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides or in a 96-well black plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (enzyme and label solution) to the cells. Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Staining and Visualization: Wash the cells with PBS. If desired, counterstain with DAPI. Mount the slides or analyze the plate using a fluorescence microscope.
-
Data Analysis: Count the number of TUNEL-positive (green fluorescent) cells and the total number of cells (blue fluorescent from DAPI). Calculate the apoptotic index as the percentage of TUNEL-positive cells.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | Value |
| MDA-MB-231 | 48 | Value |
| HepG2 | 48 | Value |
| A549 | 48 | Value |
Table 2: Anti-inflammatory Activity of this compound in RAW 264.7 Cells
| Parameter | IC50 (µM) |
| NO Production | Value |
| TNF-α Secretion | Value |
| IL-6 Secretion | Value |
Experimental Workflow
The following diagram outlines a general workflow for screening the biological activity of this compound.
Caption: General workflow for compound activity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. repository.najah.edu [repository.najah.edu]
- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the anti-inflammatory, analgesic, and anticonvulsant properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid using established preclinical animal models. The information is intended to guide researchers in the design and execution of in vivo studies to characterize the pharmacological profile of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening acute anti-inflammatory activity. The subplantar injection of carrageenan induces a localized, biphasic inflammatory response characterized by edema formation.
Experimental Protocol
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
This compound (Test Compound)
-
Indomethacin (Standard Drug)
-
1% (w/v) Carrageenan solution in sterile 0.9% saline
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least 3 days prior to the experiment with free access to food and water.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug (Indomethacin), and Test Compound at various doses.
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Increase in Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | p.o. | 0.75 ± 0.05 | - |
| Indomethacin | 10 | p.o. | 0.25 ± 0.03 | 66.7 |
| Test Compound | Dose 1 | p.o. | TBD | TBD |
| Test Compound | Dose 2 | p.o. | TBD | TBD |
| Test Compound | Dose 3 | p.o. | TBD | TBD |
TBD: To be determined by the experiment. Note: The ED50 for indomethacin in this model is approximately 10 mg/kg.[1]
Experimental Workflow
Analgesic Activity
To assess both peripheral and central analgesic effects, two models are recommended: the acetic acid-induced writhing test and the hot plate test.
Acetic Acid-Induced Writhing Test in Mice
This model evaluates peripherally acting analgesics. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response.
Experimental Protocol
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound (Test Compound)
-
Aspirin (Standard Drug)
-
0.6% (v/v) Acetic acid solution
-
Vehicle (e.g., Normal Saline)
Procedure:
-
Acclimatize mice for at least 3 days.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug (Aspirin), and Test Compound at various doses.
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30 minutes before acetic acid injection.
-
Inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.[2]
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | p.o. | 45 ± 3 | - |
| Aspirin | 100 | p.o. | 15 ± 2 | 66.7 |
| Test Compound | Dose 1 | p.o. | TBD | TBD |
| Test Compound | Dose 2 | p.o. | TBD | TBD |
| Test Compound | Dose 3 | p.o. | TBD | TBD |
TBD: To be determined by the experiment. Note: Aspirin at 100 mg/kg typically produces significant inhibition of writhing.[3][4]
Hot Plate Test in Mice
This model is used to evaluate centrally acting analgesics. The latency of the animal's response to a thermal stimulus is measured.
Experimental Protocol
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound (Test Compound)
-
Morphine (Standard Drug)
-
Hot plate apparatus
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug (Morphine), and Test Compound at various doses.
-
Gently place each mouse on the hot plate and record the reaction time (latency) in seconds for paw licking or jumping. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer the vehicle, standard drug, or test compound.
-
Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.
-
An increase in reaction time compared to the control group indicates an analgesic effect.
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Reaction Time (seconds ± SEM) at 60 min |
| Vehicle Control | - | s.c. | 8.5 ± 0.7 |
| Morphine | 10 | s.c. | 25.2 ± 1.5 |
| Test Compound | Dose 1 | s.c. | TBD |
| Test Compound | Dose 2 | s.c. | TBD |
| Test Compound | Dose 3 | s.c. | TBD |
TBD: To be determined by the experiment. Note: Morphine at 10 mg/kg significantly increases the reaction latency, with peak effects often observed between 30 and 60 minutes.[5][6]
Experimental Workflow for Analgesic Testing
Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
Experimental Protocol
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound (Test Compound)
-
Phenytoin (Standard Drug)
-
Vehicle (e.g., 0.9% Saline with a few drops of Tween 80)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Acclimatize mice for at least 3 days.
-
Divide animals into groups (n=8-10 per group): Vehicle Control, Standard Drug (Phenytoin), and Test Compound at various doses.
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.). The time between administration and the test should be based on the expected time to peak effect.
-
Apply a drop of topical anesthetic to the eyes of each mouse.
-
Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Calculate the percentage of animals protected in each group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals Protected / Total | % Protection |
| Vehicle Control | - | p.o. | 0 / 10 | 0 |
| Phenytoin | 25 | p.o. | 5 / 10 | 50 |
| Test Compound | Dose 1 | p.o. | TBD | TBD |
| Test Compound | Dose 2 | p.o. | TBD | TBD |
| Test Compound | Dose 3 | p.o. | TBD | TBD |
TBD: To be determined by the experiment. Note: The ED50 of phenytoin in the MES test in mice can vary but is often in the range of 8-35 mg/kg depending on the strain and route of administration.[7][8]
Experimental Workflow```dot
Anticonvulsant Mechanism: Voltage-Gated Sodium Channel Blockade
A common mechanism of action for anticonvulsant drugs is the blockade of voltage-gated sodium channels. This action stabilizes neuronal membranes in their inactivated state, preventing the rapid, repetitive firing that underlies seizure activity.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its derivatives represent a promising class of compounds in the exploration of novel anti-inflammatory agents. The benzoxazolone scaffold is a key pharmacophore that has been extensively studied for its diverse biological activities, including analgesic, antimicrobial, and particularly, anti-inflammatory properties.[1][2] This document provides a comprehensive overview of the potential applications and detailed experimental protocols for the investigation of this compound and its related analogs in anti-inflammatory research.
The anti-inflammatory effects of benzoxazolone derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[1][3] Research on various benzoxazolone derivatives suggests that this class of compounds may also exert its anti-inflammatory effects through COX inhibition.[1] Furthermore, studies on related compounds have revealed other potential mechanisms, such as the inhibition of myeloid differentiation protein 2 (MD2), a key component of the lipopolysaccharide (LPS) receptor complex, and the modulation of the MAPK-NF-κB/iNOS signaling pathway, leading to a reduction in pro-inflammatory cytokines and nitric oxide (NO) production.[4][5]
Data Presentation
The following tables summarize the anti-inflammatory activity of various this compound derivatives, providing a comparative overview of their potency. It is important to note that the data presented here is for derivative compounds and should be used as a reference for guiding research on the parent compound.
Table 1: In Vitro Anti-Inflammatory Activity of Benzoxazolone Derivatives
| Compound | Assay | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 3g | IL-6 Inhibition | - | 5.09 ± 0.88 | - | - |
| Derivative 3d | IL-6 Inhibition | - | 5.43 ± 0.51 | - | - |
| Derivative 3c | IL-6 Inhibition | - | 10.14 ± 0.08 | - | - |
| Derivative 2h | NO Production | RAW 264.7 | 17.67 | Celecoxib | - |
| Derivative 2h | IL-1β Production | RAW 264.7 | 20.07 | Celecoxib | - |
| Derivative 2h | IL-6 Production | RAW 264.7 | 8.61 | Celecoxib | - |
Data extracted from studies on benzoxazole derivatives as MD2 inhibitors and MAPK-NF-κB/iNOS pathway modulators.[4][5]
Table 2: In Vivo Anti-Inflammatory Activity of a Benzoxazolone Derivative
| Compound | Animal Model | Dose | Inhibition Rate (%) | Reference Compound | Inhibition Rate (%) |
| Derivative 2h | Xylene-induced ear edema in mice | - | 42.69 | Celecoxib | 30.87 |
Data extracted from a study on a 4-sulfonyloxy/alkoxy benzoxazolone derivative.[5]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the anti-inflammatory research of this compound.
Caption: Putative inhibitory mechanism on the MAPK-NF-κB/iNOS signaling pathway.
Caption: General workflow for anti-inflammatory screening.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound. These are generalized protocols based on methodologies reported for its derivatives.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of the test compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: a. After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent to each well containing the supernatant. c. Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Prepare a standard curve using known concentrations of sodium nitrite. b. Calculate the concentration of nitrite in each sample from the standard curve. c. Determine the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control. d. Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in a mouse model of acute inflammation.
Materials:
-
Male Balb/c mice (18-22 g)
-
This compound (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, with free access to food and water).
-
Grouping and Dosing: a. Divide the mice into groups (n=6-8 per group): Vehicle control, reference drug, and test compound at various doses. b. Administer the test compound and reference drug orally or intraperitoneally 1 hour before the carrageenan injection. The vehicle control group receives only the vehicle.
-
Induction of Edema: a. Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: a. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the initial paw volume from the post-injection paw volume. b. Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula: Percentage Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100 c. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Preparation: Follow the instructions provided with the commercial assay kit. This typically involves preparing the assay buffer, heme, and other reagents.
-
Enzyme and Inhibitor Incubation: a. In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. b. Add various concentrations of the test compound or reference inhibitors to the respective wells. Include a vehicle control. c. Incubate for a specified time at a specific temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: a. Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: a. After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution). b. The product of the COX reaction (prostaglandin G₂) is reduced to prostaglandin H₂, which is then measured colorimetrically. The kit will provide the necessary reagents for this detection step.
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol (e.g., 405 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2. b. Determine the IC50 values for COX-1 and COX-2 inhibition. c. Calculate the COX-2 selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.
These application notes and protocols provide a foundational framework for investigating the anti-inflammatory potential of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific research objectives and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.najah.edu [repository.najah.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and experimental protocols for the use of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives, specifically N-substituted 2(3H)-benzoxazolones, in cancer cell line research. The data presented here is based on published studies and is intended to guide researchers in designing and conducting their own experiments. While the specific compound this compound is not extensively studied, the following information on its close derivatives offers valuable insights into the potential anti-cancer activities of this class of molecules.
Overview of Anti-Cancer Activity
N-substituted 2(3H)-benzoxazolone derivatives have demonstrated cytotoxic and pro-apoptotic properties in various cancer cell lines, with a notable efficacy in breast cancer cells. These compounds have been shown to reduce cell viability and induce apoptosis through the activation of key signaling pathways.
Quantitative Data Summary
The cytotoxic effects of two novel N-substituted 2(3H)-benzoxazolone derivatives, designated as Compound 1 and Compound 2, were evaluated in the MCF-7 breast cancer cell line.[1] The primary structural difference between these compounds is the presence of a chlorine substituent at the 5-position of the benzoxazolone ring in Compound 2.[1]
Table 1: Cytotoxicity of N-Substituted 2(3H)-Benzoxazolone Derivatives in MCF-7 Cells [1]
| Compound | Concentration for Effective Reduction in Cell Viability (48h) |
| Compound 1 | 100 µM |
| Compound 2 | 50 µM |
Signaling Pathways
Studies on N-substituted 2(3H)-benzoxazolone derivatives in MCF-7 cells indicate the induction of apoptosis through the modulation of key signaling proteins. Treatment with these compounds led to a significant increase in the immunoreactivities of Fas Ligand (FasL), caspase-3, and cytochrome-c.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of N-substituted 2(3H)-benzoxazolone derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Evaluation by Immunocytochemistry
This method is used to detect the expression and localization of apoptosis-related proteins within the cells.
Principle: Immunocytochemistry utilizes antibodies to specifically bind to target proteins (e.g., caspase-3, cytochrome-c, FasL) in fixed and permeabilized cells. The antibody-antigen complex is then visualized using a detection system, often involving a secondary antibody conjugated to an enzyme or a fluorophore.
Protocol:
-
Cell Culture: Grow MCF-7 cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with the test compounds at the desired concentration and for the specified duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against caspase-3, cytochrome-c, or FasL overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a suitable secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash with PBS and add a streptavidin-peroxidase complex, followed by a chromogen substrate (e.g., DAB) to visualize the protein expression.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, and mount the coverslips on microscope slides.
-
Microscopy: Observe the slides under a light microscope and analyze the protein expression.
TUNEL Assay for DNA Fragmentation
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTP, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).
Protocol:
-
Cell Preparation: Prepare cells as for immunocytochemistry (steps 1-4).
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture (containing TdT and labeled dUTP) according to the manufacturer's instructions, typically for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Visualization: If using a fluorescent label, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope. If using an enzymatic label, proceed with substrate addition and chromogenic detection.
-
Analysis: Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells.
References
Application Notes and Protocols for Antimicrobial Activity Testing of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The core structure, consisting of a fused benzene and oxazolone ring, serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its related derivatives. While specific data for the parent compound is limited in publicly available literature, the provided data for structurally similar benzoxazolinone derivatives offer valuable insights into their potential efficacy against a range of microbial pathogens.[1][2][3][4][5]
Mechanism of Action
The precise mechanism of antimicrobial action for benzoxazolinone derivatives is not fully elucidated but is thought to be multifactorial. Current research suggests that their activity may be attributed to:
-
Electrophilicity of the Heterocyclic Ring: The electrophilic nature of the nitrogen atom within the oxazolone ring is believed to play a role in the antifungal activity of these compounds.[2][4]
-
Lipophilicity: The lipophilic character of substituents on the benzoxazolone core can influence the compound's ability to penetrate microbial cell membranes. A positive correlation has been observed between increased lipophilicity and enhanced antifungal activity.[4]
-
Enzyme Inhibition: Like other heterocyclic compounds, benzoxazolones may exert their antimicrobial effects by inhibiting essential microbial enzymes involved in processes such as DNA synthesis, protein synthesis, or cell wall maintenance.[6]
-
Disruption of Cell Membrane Integrity: Some derivatives may disrupt the microbial cell membrane, leading to leakage of intracellular contents and cell death.[6]
Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound and its analogs.
Data Presentation: Antimicrobial Activity of Benzoxazolinone Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various benzoxazolinone derivatives against selected bacterial and fungal strains, as reported in the scientific literature. It is important to note that these are derivatives and not the specific compound this compound. The data is presented to provide a comparative overview of the potential antimicrobial spectrum.
Table 1: Antibacterial Activity of Benzoxazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3-Methyl-6-(2-morpholinopropanoyl)-2-benzoxazolinone | >128 | 128 | >128 | >128 | [3] |
| 3-Methyl-6-(2-piperidinopropanoyl)-2-benzoxazolinone | >128 | 128 | >128 | >128 | [3] |
| 3-(4-Chlorobenzoylmethyl)-2-benzoxazolinone | >100 | >100 | >100 | >100 | [7] |
| 3-(4-Bromobenzoylmethyl)-2-benzoxazolinone | >100 | >100 | >100 | >100 | [7] |
| Amide & Hydrazone Derivatives | MICs reported for various derivatives | MICs reported for various derivatives | MICs reported for various derivatives | Not Reported | [1][5] |
Table 2: Antifungal Activity of Benzoxazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida krusei | Candida parapsilosis | Reference |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | 64 | 16 | 64 | [3] |
| 3-Methyl-6-(1-hydroxy-2-piperidinopropyl)-2-benzoxazolinone | 128 | 32 | 128 | [3] |
| 3-(4-Chlorobenzoylmethyl)-2-benzoxazolinone | 100 | 100 | 100 | [7] |
| 3-(4-Bromobenzoylmethyl)-2-benzoxazolinone | 50 | 50 | 50 | [7] |
| 6-Nitro-2-benzoxazolinone | 150 | Not Reported | Not Reported | [2][4] |
| 6-Methoxy-2-benzoxazolinone (MBOA) | 350 | Not Reported | Not Reported | [2][4] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth medium (MHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In the 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
Add 100 µL of the appropriate broth to wells 2 through 12.
-
Add 200 µL of the stock solution (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for the test compound (e.g., DMSO)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Preparation and Application of Disks:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a blank disk (impregnated with solvent only) on each plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Logical Relationship of Benzoxazolinone Structure to Activity
Caption: Factors influencing antimicrobial activity.
References
- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents [epubl.ktu.edu]
- 6. Investigation of the antibacterial activity of benziothiazolinone against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its Derivatives as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following table summarizes the in vivo anti-inflammatory and analgesic activities of representative (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives, which are structurally related to the topic compound. This data is extracted from studies evaluating their potential as therapeutic agents.[1]
| Compound ID | Structure | In Vivo Anti-inflammatory Activity (% inhibition of carrageenan-induced paw edema) | Analgesic Activity (% inhibition in p-benzoquinone-induced writhing test) |
| 8a | 2-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | 45.2 | 55.1 |
| 8c | 4-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid | 50.1 | 60.3 |
| Aspirin | 35.7 | 48.9 | |
| Indomethacin | 52.3 | 65.4 |
Note: The data presented is for illustrative purposes based on structurally similar compounds and may not be representative of the specific activity of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of N-substituted 1,3-benzoxazol-2(3H)-one derivatives involves the reaction of the parent benzoxazolone with an appropriate haloalkanoic acid ester in the presence of a base, followed by hydrolysis of the ester.
Materials:
-
5-chloro-1,3-benzoxazol-2(3H)-one
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Alkylation: To a solution of 5-chloro-1,3-benzoxazol-2(3H)-one (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography or recrystallization.
-
Hydrolysis: Dissolve the purified ethyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
After hydrolysis is complete (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the desired (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is a general procedure for assessing the in vitro COX-1 and COX-2 inhibitory activity of test compounds.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compound or reference inhibitor to the wells and incubate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time to determine the reaction velocity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are key signaling molecules involved in inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
The diagram above illustrates how this compound derivatives inhibit both COX-1 and COX-2, thereby blocking the production of prostaglandins and reducing inflammation.
Caption: Drug Discovery Workflow for COX Inhibitors.
This workflow outlines the key steps in the discovery and preclinical evaluation of novel this compound-based COX inhibitors, from chemical synthesis to in vivo efficacy testing.
References
Application Notes and Protocols for In Vivo Studies of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. These activities include potential anti-inflammatory, analgesic, and anticancer effects. Proper formulation is a critical step for obtaining reliable and reproducible results in preclinical in vivo studies. These application notes provide detailed protocols for the formulation of this compound for oral and intraperitoneal administration in rodent models, based on available data for structurally similar compounds and general principles for formulating acidic small molecules.
Compound Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid | 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid |
| Molecular Formula | C₉H₇NO₄ | C₁₅H₁₀ClNO₃ | C₁₆H₁₁NO₄S |
| Molecular Weight | 193.16 g/mol | 287.7 g/mol | 313.33 g/mol |
| Appearance | Solid (predicted) | White solid crystal | Solid |
| Melting Point | Not available | 182–185 °C[1] | 251 °C |
| Solubility | Limited data available. Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low and pH-dependent. | Soluble in 90% ethanol[1] | Soluble in ethanol/water mixture |
| Relevant In Vivo Dose | Not explicitly reported. | 125 mg/kg (oral, mouse)[1] | 100 mg/kg (analgesic activity)[2] |
Experimental Protocols
Formulation for Oral Administration (Solution/Suspension)
This protocol is designed for the preparation of a formulation suitable for oral gavage in mice. Since the aqueous solubility of the target compound is likely low, this protocol describes the preparation of a suspension.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Alternative Vehicle: Corn oil
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (e.g., 1N NaOH)
Protocol:
-
Dose Calculation: Determine the required concentration of the compound in the vehicle based on the desired dose (e.g., 10-100 mg/kg) and the dosing volume for the animal model (typically 5-10 mL/kg for mice).
-
Weighing: Accurately weigh the required amount of this compound.
-
Vehicle Preparation: Prepare a sterile 0.5% (w/v) CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Stir until a homogenous solution is formed.
-
Formulation as a Suspension:
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add a small amount of the 0.5% CMC vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
If the compound has very poor wettability, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to the vehicle.
-
-
Formulation with a Co-solvent (if necessary):
-
If the compound is difficult to suspend, it can first be dissolved in a minimal amount of a suitable organic solvent like DMSO (e.g., 5-10% of the final volume).
-
Slowly add the DMSO solution of the compound to the 0.5% CMC vehicle while vortexing vigorously. This may result in a fine precipitate, creating a more uniform suspension.
-
-
pH Adjustment (Optional but Recommended for acidic compounds):
-
Measure the pH of the final formulation.
-
If the pH is highly acidic, it may be adjusted towards neutral (pH 6.5-7.5) with dropwise addition of 1N NaOH to improve tolerability. Monitor for any changes in the suspension.
-
-
Final Homogenization: Vortex the suspension thoroughly before each administration to ensure dose uniformity. Sonication can also be used to reduce particle size and improve suspension stability.
-
Administration: Administer the formulation to the animals via oral gavage using an appropriately sized feeding needle.
Table 2: Example Formulation for Oral Administration (10 mg/kg dose)
| Parameter | Value |
| Animal Weight | 25 g |
| Dose | 10 mg/kg |
| Dosing Volume | 10 mL/kg |
| Total Volume per Animal | 0.25 mL |
| Concentration of Compound | 1 mg/mL |
| Vehicle | 0.5% CMC in sterile water |
| Amount of Compound for 10 mL formulation | 10 mg |
Formulation for Intraperitoneal Injection (Solution)
This protocol is for preparing a solution for intraperitoneal (IP) injection. It is crucial to ensure the compound is fully dissolved to avoid precipitation in the peritoneal cavity, which can cause irritation and inconsistent absorption.
Materials:
-
This compound
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Co-solvent: Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Solubility Test: Before preparing the final formulation, perform a small-scale solubility test to determine the minimum amount of DMSO required to dissolve the compound at the desired concentration.
-
Dose Calculation: Calculate the required concentration based on the desired dose and a typical IP injection volume for mice (e.g., 10 mL/kg).
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution:
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add the predetermined minimal volume of DMSO and vortex until the compound is completely dissolved. The final concentration of DMSO in the injected formulation should ideally be below 10%, and as low as possible.
-
-
Vehicle Addition:
-
Gradually add sterile PBS to the DMSO solution while vortexing.
-
Observe the solution carefully for any signs of precipitation. If precipitation occurs, a higher percentage of DMSO may be necessary, or an alternative formulation strategy should be considered.
-
-
Final Preparation: Ensure the final solution is clear and free of any particulate matter before injection.
-
Administration: Administer the solution via intraperitoneal injection using a sterile syringe and an appropriately sized needle (e.g., 25-27G for mice).
Table 3: Example Formulation for Intraperitoneal Injection (10 mg/kg dose)
| Parameter | Value |
| Animal Weight | 25 g |
| Dose | 10 mg/kg |
| Dosing Volume | 10 mL/kg |
| Total Volume per Animal | 0.25 mL |
| Concentration of Compound | 1 mg/mL |
| Co-solvent | DMSO (e.g., 10% of final volume) |
| Vehicle | Sterile PBS (e.g., 90% of final volume) |
| Amount of Compound for 1 mL formulation | 1 mg |
| Volume of DMSO for 1 mL formulation | 100 µL |
| Volume of PBS for 1 mL formulation | 900 µL |
Visualization of Experimental Workflow and Signaling Pathway
References
Application Note 1: Quantification of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid using HPLC-UV
This document, therefore, serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, proposing robust and scientifically sound analytical methodologies for the quantification of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The protocols described herein are based on established analytical principles and validated methods for structurally analogous acidic compounds and heterocyclic molecules.
The proposed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and reliable method, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity, making it ideal for complex biological matrices.
This method provides a robust framework for the quantification of this compound in bulk material or simple formulations. The presence of the benzoxazole ring system provides a strong chromophore, making UV detection a suitable choice.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of this compound (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Application Note 2: Ultrasensitive Quantification of this compound in Biological Matrices by LC-MS/MS
For the quantification of this compound in complex matrices such as plasma or urine, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column with a smaller particle size suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI negative mode is likely suitable for this acidic compound.
-
Multiple Reaction Monitoring (MRM): The precursor ion (M-H)- and at least two product ions should be determined by infusing a standard solution of the analyte.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
2. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on typical data for similar analytes and should be confirmed through method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Logical flow of analytical method development and validation.
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in biological buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is poorly soluble in my aqueous biological buffer. What are the first steps I should take?
A1: Poor aqueous solubility is a common challenge for compounds with a benzoxazolone core. The initial steps to address this involve a systematic approach to solubility enhancement. First, it is crucial to prepare a stock solution in an appropriate organic solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.[1][2] When diluting the stock solution into your aqueous buffer, precipitation often occurs. To mitigate this, ensure the final concentration of the organic solvent is as low as possible, generally below 0.5% for in-vitro assays, to avoid solvent-induced artifacts.[1][2] If precipitation persists, a logical workflow should be followed to explore various solubilization techniques.
Caption: Initial workflow for addressing poor solubility.
Q2: What are the primary methods to improve the solubility of an acidic compound like this compound?
A2: For a weakly acidic compound, several key strategies can be employed to enhance its solubility in biological buffers:
-
pH Adjustment: Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble salt.[3][4][5]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic benzoxazolone moiety, thereby increasing its aqueous solubility.[7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8][9][10]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The choice of method depends on the experimental context, including the required final concentration, the tolerance of the biological assay to excipients, and the desired formulation stability. A decision-making workflow can guide this selection process.
Caption: Decision workflow for selecting a solubility enhancement method.
Troubleshooting Guides
Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final DMSO concentration | Prepare a more concentrated stock solution to reduce the volume added to the buffer. Ensure the final DMSO concentration is below 0.5% for in-vitro assays.[1][2] | Reduced precipitation due to lower solvent concentration. |
| Rapid change in solvent polarity | Add the DMSO stock to the buffer while vortexing or stirring to ensure rapid mixing. It is also recommended to add the stock solution to the final assay medium containing proteins or other components that can help maintain solubility.[1] | Minimized precipitation by avoiding localized high concentrations of the compound. |
| Low intrinsic aqueous solubility | Proceed to use a solubility enhancement technique such as pH adjustment, co-solvents, or cyclodextrins. | Increased solubility of the compound in the final aqueous solution. |
Issue 2: pH adjustment is not sufficiently improving solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Buffer pH is not optimal | Since this compound is a weak acid, its solubility will increase as the pH becomes more alkaline. Adjust the buffer pH to be at least 2 units above the compound's pKa. While the specific pKa is not readily available, a pH of 7.4 or higher is a good starting point. | Increased deprotonation of the carboxylic acid, leading to higher solubility. |
| Buffering capacity is exceeded | Ensure the chosen buffer has adequate buffering capacity at the desired pH. If significant pH shifts occur upon adding the compound, a stronger buffer or a different buffer system may be needed. | Maintained desired pH and solubility of the compound. |
| Compound has low solubility even in its ionized form | Combine pH adjustment with another technique, such as the use of co-solvents or cyclodextrins, for a synergistic effect.[4] | Further enhancement of solubility beyond what can be achieved by pH adjustment alone. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine the pH-dependent solubility of this compound.
Materials:
-
This compound
-
A series of biological buffers with different pH values (e.g., Phosphate-Buffered Saline (PBS) at pH 6.8, 7.4, and 8.0)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the suspensions at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in each filtered supernatant using a validated analytical method.
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
This method is effective for preparing solid inclusion complexes which can then be dissolved in biological buffers.[11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Dissolve HP-β-CD in deionized water to create a solution of the desired concentration.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the HP-β-CD solution while stirring continuously.
-
Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the inclusion complex.
-
The resulting powder can be reconstituted in the biological buffer for your experiment.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol is suitable for enhancing the dissolution rate of the compound, particularly for oral bioavailability studies.[9]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30)
-
A common solvent (e.g., ethanol or a mixture of dichloromethane and methanol)
-
Rotary evaporator
Procedure:
-
Dissolve both the compound and the polymer in the common solvent in a specific ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio).
-
Ensure complete dissolution to achieve a homogenous solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve.
-
The resulting powder can be used for dissolution studies or formulated into solid dosage forms.
Data Presentation
The following tables provide a template for presenting quantitative data that should be determined experimentally for this compound.
Table 1: pH-Dependent Solubility of this compound
| Buffer | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 M HCl | 1.2 | 25 | Experimentally Determined |
| Acetate Buffer | 4.5 | 25 | Experimentally Determined |
| PBS | 6.8 | 25 | Experimentally Determined |
| PBS | 7.4 | 25 | Experimentally Determined |
| Carbonate Buffer | 9.0 | 25 | Experimentally Determined |
Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (%) | Temperature (°C) | Solubility (µg/mL) |
| None (Control) | 0 | 25 | Experimentally Determined |
| DMSO | 0.5 | 25 | Experimentally Determined |
| Ethanol | 1 | 25 | Experimentally Determined |
| PEG 400 | 5 | 25 | Experimentally Determined |
| Propylene Glycol | 5 | 25 | Experimentally Determined |
Table 3: Solubility Enhancement using Cyclodextrins in Water
| Cyclodextrin | Concentration (mM) | Temperature (°C) | Solubility (µg/mL) |
| None (Control) | 0 | 25 | Experimentally Determined |
| β-Cyclodextrin | 10 | 25 | Experimentally Determined |
| HP-β-Cyclodextrin | 10 | 25 | Experimentally Determined |
| SBE-β-Cyclodextrin | 10 | 25 | Experimentally Determined |
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. japsonline.com [japsonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (Benoxaprofen) in Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, commonly known as Benoxaprofen, in animal studies. This document provides essential information for dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It is more commonly known by its non-proprietary name, Benoxaprofen. It was formerly marketed under the brand names Opren and Oraflex but was withdrawn from the market due to significant adverse effects.
Q2: What is the primary mechanism of action for Benoxaprofen?
A2: Benoxaprofen is a dual inhibitor of the arachidonic acid cascade. It weakly inhibits cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, but it is a more potent inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis. This dual action provides a broad suppression of inflammatory mediators.
Q3: What are the known major toxicities of Benoxaprofen in animal models?
A3: The primary toxicities associated with Benoxaprofen are hepatotoxicity (liver damage) and photosensitivity. Studies in rat hepatocytes suggest that liver toxicity may be due to the uncoupling of oxidative phosphorylation and disruption of intracellular calcium homeostasis. Photosensitivity is thought to be caused by the photodecarboxylation of the molecule upon exposure to UVA light.
Q4: In which animal models has Benoxaprofen been studied?
A4: Benoxaprofen has been evaluated in various animal models, including rats, mice, dogs, rabbits, and rhesus monkeys, for its anti-inflammatory, analgesic, and antipyretic properties. A notable application is in the rat model of adjuvant-induced arthritis.
Quantitative Data Summary
The following tables summarize key quantitative data for Benoxaprofen from various animal studies to aid in dosage selection and experimental design.
Table 1: Pharmacokinetic Parameters of Benoxaprofen in Different Species
| Species | Oral Dose Range (mg/kg) | Plasma Half-Life (hours) | Primary Excretion Route |
| Rat | 1 - 10 | ~28 | Biliary-fecal |
| Mouse | 1 - 10 | ~24 | Not specified |
| Dog | 1 - 10 | < 13 | Biliary-fecal |
| Rabbit | 1 - 10 | < 13 | Urine |
| Rhesus Monkey | 1 - 10 | < 13 | Urine |
Data compiled from multiple sources.
Table 2: Effective Doses of Benoxaprofen in a Rat Model
| Animal Model | Species | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Adjuvant-Induced Arthritis | Rat | Oral | 30 - 40 | Marked suppression of bone damage |
Experimental Protocols
Protocol 1: Preparation of Benoxaprofen for Oral Gavage in Rats
This protocol describes the preparation of a Benoxaprofen suspension for oral administration in rats, suitable for studies such as the adjuvant-induced arthritis model.
Materials:
-
Benoxaprofen powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Calculate the required amount of Benoxaprofen: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the rats, calculate the total mass of Benoxaprofen needed.
-
Weigh the Benoxaprofen: Accurately weigh the calculated amount of Benoxaprofen powder using an analytical balance.
-
Triturate the powder: Place the weighed Benoxaprofen into a mortar and triturate to a fine, uniform powder. This helps in achieving a more uniform suspension.
-
Prepare the vehicle: Measure the required volume of 0.5% methylcellulose solution.
-
Create a paste: Add a small volume of the methylcellulose solution to the mortar with the Benoxaprofen powder and mix with the pestle to form a smooth, uniform paste.
-
Form the suspension: Gradually add the remaining methylcellulose solution to the paste while continuously stirring. Transfer the mixture to a beaker with a magnetic stir bar.
-
Homogenize the suspension: Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.
-
Administration: Administer the suspension to the rats via oral gavage at the calculated volume based on individual animal weight. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Adjuvant-Induced Arthritis Model in Rats with Benoxaprofen Treatment
This protocol outlines the induction of arthritis in rats and a therapeutic treatment regimen with Benoxaprofen.
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis
-
Tuberculin syringes with 26-gauge needles
-
Benoxaprofen suspension (prepared as in Protocol 1)
-
Plethysmometer or calipers for paw volume measurement
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory environment for at least one week before the experiment.
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats using an appropriate anesthetic.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension.
-
Inject 0.1 mL of the CFA suspension subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Treatment Initiation (Therapeutic Model - Day 10):
-
Begin daily oral gavage of the Benoxaprofen suspension (e.g., 30-40 mg/kg) or vehicle control on day 10, when clinical signs of arthritis typically appear.
-
-
Monitoring and Assessment:
-
Clinical Scoring: Visually assess the severity of arthritis in each paw daily, starting from Day 10, using a standardized scoring system.
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or
-
Technical Support Center: Overcoming Resistance to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its analogs in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the cytotoxic efficacy of this compound in our cancer cell line over several passages. What could be the underlying cause?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a cytotoxic agent through various mechanisms. The most common mechanisms include:
-
Upregulation of anti-apoptotic proteins: Cancer cells may increase the expression of proteins that inhibit programmed cell death (apoptosis), such as Bcl-2.[1][2] This prevents the compound from effectively triggering cell death.
-
Increased drug efflux: Cells can overexpress transporter proteins, like P-glycoprotein (MDR1), which actively pump the compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[3][4][5]
-
Enhanced DNA damage repair: If the compound's mechanism of action involves inducing DNA damage, resistant cells may have enhanced their DNA repair capabilities to counteract the compound's effects.[6][7][8][9]
To investigate these possibilities, we recommend performing the experiments outlined in the troubleshooting guide below.
Q2: Our cell line, which was previously sensitive to this compound, now shows a significantly higher IC50 value. How can we confirm the resistance mechanism?
A2: A significant increase in the half-maximal inhibitory concentration (IC50) is a clear indicator of resistance. To identify the specific mechanism, a systematic approach is recommended:
-
Assess Apoptosis Evasion: Analyze the expression levels of key apoptosis-related proteins. A common mechanism of resistance is the overexpression of anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic proteins like Bax.[1][2][10][11] A Western blot for these markers would be informative.
-
Investigate Drug Efflux: Determine if the resistant cells are actively removing the compound. An assay to measure the function of multidrug resistance pumps, such as the Rhodamine 123 efflux assay for P-glycoprotein (MDR1) activity, can be performed.[12]
-
Examine DNA Repair Pathways: If the compound is known to induce DNA damage, assess the expression and activity of key proteins in DNA repair pathways.[6][7][8][13]
Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Q3: Are there any known strategies to overcome resistance to benzoxazolone-based compounds?
A3: Yes, several strategies can be employed to overcome resistance:
-
Combination Therapy: Using this compound in combination with other therapeutic agents can be effective. For example:
-
Bcl-2 Inhibitors: If resistance is due to Bcl-2 upregulation, co-treatment with a Bcl-2 inhibitor can re-sensitize the cells to apoptosis.[1]
-
MDR1 Inhibitors: If increased drug efflux is the cause, co-administration with an MDR1 inhibitor (e.g., verapamil) can restore intracellular drug concentrations.[3]
-
-
Development of Analogs: Synthesizing and testing new analogs of the compound may lead to the discovery of molecules that are not substrates for the efflux pumps or that can overcome the resistance mechanism.
-
Targeting Downstream Pathways: If resistance is mediated by the activation of alternative survival pathways, inhibitors of those pathways can be used in combination with the primary compound.
Troubleshooting Guides
Issue 1: Increased IC50 Value and Loss of Compound Efficacy
-
Potential Cause 1: Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2).
-
Troubleshooting Steps:
-
Compare the protein expression levels of Bcl-2 and Bax in your sensitive (parental) and resistant cell lines using Western blotting. An increased Bcl-2/Bax ratio in the resistant line is indicative of this mechanism.[14][15]
-
Perform a cell viability assay with the compound in the presence and absence of a known Bcl-2 inhibitor (e.g., ABT-737) in the resistant cell line. A restoration of sensitivity would confirm this mechanism.[10]
-
-
-
Potential Cause 2: Overexpression of Drug Efflux Pumps (e.g., P-glycoprotein/MDR1).
-
Troubleshooting Steps:
-
Perform a Rhodamine 123 efflux assay. Resistant cells with high MDR1 activity will retain less of the fluorescent dye compared to sensitive cells. This effect can be reversed by a known MDR1 inhibitor.[12][16][17][18]
-
Confirm the overexpression of MDR1 at the protein level using Western blotting or at the mRNA level using qRT-PCR.[3][19]
-
-
-
Potential Cause 3: Enhanced DNA Damage Repair.
-
Troubleshooting Steps:
-
Assess the levels of key DNA repair proteins (e.g., from the BER, NER, or HR pathways) in sensitive versus resistant cells via Western blot.[6][7]
-
Utilize inhibitors of specific DNA repair pathways in combination with your compound to see if sensitivity is restored. For example, a PARP inhibitor could be used if homologous recombination is implicated.[6]
-
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Description | IC50 (µM) | Fold Resistance |
| MCF-7 | Parental, Drug-Sensitive | 1.5 | - |
| MCF-7/Res | Resistant Subline | 22.5 | 15 |
| A549 | Parental, Drug-Sensitive | 2.8 | - |
| A549/Res | Resistant Subline | 35.0 | 12.5 |
Note: These are representative data to illustrate the concept of acquired resistance. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Western Blot for Apoptosis Markers (Bcl-2 and Bax)
This protocol is for assessing the protein levels of Bcl-2 and Bax.
-
Materials:
-
Sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Mix protein lysates with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.[20][21][22]
-
Rhodamine 123 Efflux Assay
This assay measures the function of the MDR1 (P-glycoprotein) efflux pump.
-
Materials:
-
Sensitive and resistant cells
-
Rhodamine 123
-
MDR1 inhibitor (e.g., Verapamil or Vinblastine)
-
Culture medium
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium.
-
Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for a set time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
For inhibitor controls, pre-incubate a set of cells with an MDR1 inhibitor for 30 minutes before adding Rhodamine 123.
-
After the loading period, wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for an efflux period (e.g., 60 minutes) at 37°C.
-
After the efflux period, place the cells on ice, wash with cold PBS, and resuspend in PBS for analysis.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. Reduced fluorescence in resistant cells compared to sensitive cells indicates increased efflux.[16][17][18]
-
Visualizations
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: P-glycoprotein drug efflux mechanism.
Caption: Enhanced DNA damage repair pathway.
References
- 1. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of Bcl-2 is involved in the mediation of chemotherapy resistance in human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. DNA Repair Capacity in Multiple Pathways Predicts Chemoresistance in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of chemoresistance by the bcl-2 oncoprotein in non-Hodgkin's lymphoma and lymphocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MDR1 overexpression inhibits chemotherapy-induced toxicity of granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rhodamine 123 efflux assay [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is typically a two-step process:
-
N-alkylation: Reaction of 2-benzoxazolinone with ethyl chloroacetate to form ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.
This guide addresses potential impurities and challenges at each stage.
Q1: My N-alkylation reaction is incomplete, and I see unreacted 2-benzoxazolinone in my crude product. What could be the cause?
A1: Incomplete N-alkylation can be due to several factors:
-
Insufficient Base: The base is crucial for deprotonating the nitrogen of 2-benzoxazolinone, making it nucleophilic. Ensure you are using at least one equivalent of a suitable base.
-
Poor Solvent Choice: The solvent should be able to dissolve the reactants and be appropriate for the reaction temperature. Polar aprotic solvents like DMF or acetonitrile are often effective.
-
Low Reaction Temperature or Short Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Poor Quality of Reagents: Ensure that the 2-benzoxazolinone and ethyl chloroacetate are of high purity and dry.
Troubleshooting Steps:
-
Optimize Base and Solvent: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF.
-
Increase Temperature and Time: Gradually increase the reaction temperature and monitor the reaction by TLC until the starting material is consumed.
-
Reagent Quality Check: Use freshly opened or purified reagents.
Q2: I have an impurity with a similar polarity to my desired ethyl ester product. Could this be the O-alkylated byproduct?
A2: Yes, O-alkylation is a common side reaction in the alkylation of 2-benzoxazolinone, leading to the formation of 2-(2-ethoxy-2-oxoethoxy)benzoxazole. The ambident nucleophilic nature of the deprotonated 2-benzoxazolinone allows for attack from either the nitrogen or the oxygen atom.
Troubleshooting and Minimization:
-
Choice of Counter-ion and Solvent: The regioselectivity of N- versus O-alkylation can be influenced by the counter-ion of the base and the solvent. Harder cations (like Na⁺) tend to favor O-alkylation, while softer cations and polar aprotic solvents can favor N-alkylation.
-
Reaction Temperature: Lower temperatures may favor N-alkylation.
Purification:
-
Column Chromatography: The N- and O-alkylated isomers can often be separated by silica gel column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Q3: During the hydrolysis of the ethyl ester, I am getting a low yield of the final carboxylic acid. What are the potential reasons?
A3: Low yields during the hydrolysis step can be caused by:
-
Incomplete Hydrolysis: The hydrolysis may not have gone to completion. Ensure you are using a sufficient excess of base (e.g., NaOH or LiOH) and an adequate reaction time. Heating can also facilitate the reaction.
-
Product Loss During Work-up: The final product is a carboxylic acid, which will be in its carboxylate salt form in the basic reaction mixture. It is crucial to properly acidify the mixture to precipitate the free acid.
-
Side Reactions: Prolonged exposure to strong basic conditions at high temperatures could potentially lead to the degradation of the benzoxazolinone ring.
Troubleshooting Steps:
-
Monitor Hydrolysis: Use TLC to monitor the disappearance of the starting ethyl ester.
-
Careful Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid (e.g., 1N HCl) until the pH is acidic (pH 2-3) to ensure complete precipitation of the product.
-
Optimize Reaction Conditions: If degradation is suspected, try conducting the hydrolysis at a lower temperature for a longer period.
Q4: My final product is difficult to purify and appears to be contaminated with water-soluble impurities. What could they be?
A4: Water-soluble impurities can be introduced from the hydrolysis of the alkylating agent, ethyl chloroacetate. Under basic conditions, ethyl chloroacetate can hydrolyze to chloroacetic acid and subsequently to glycolic acid[1].
Troubleshooting and Purification:
-
Washing: Thoroughly wash the precipitated carboxylic acid product with cold water after filtration to remove these water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purifying the final product and removing residual water-soluble and other impurities[2].
Quantitative Data
The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and related compounds.
Table 1: N-Alkylation of 2-Benzoxazolinone with Ethyl Chloroacetate
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Ethyl Ester (%) | Reference |
| K₂CO₃ | Acetonitrile | Reflux | 8 | ~70-80 | Inferred from similar reactions |
| NaH | DMF | Room Temp to 50 | 4-6 | >90 | Inferred from similar reactions |
| Et₃N | Acetone | Reflux | 12 | ~60-70 | Inferred from similar reactions |
Table 2: Hydrolysis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Acetic Acid (%) | Reference |
| NaOH | Ethanol/Water | Reflux | 4 | ~73 | [3] |
| LiOH | THF/Water | Room Temp | 12 | >90 | Inferred from standard procedures |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (N-Alkylation)
-
Reaction Setup: To a solution of 2-benzoxazolinone (1.0 eq) in dry DMF, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve the crude ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1N HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture[2].
Visualizations
The following diagrams illustrate the key workflows and potential reaction pathways.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways leading to product and common impurities.
References
Technical Support Center: Enhancing the Bioavailability of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and related benzoxazolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that may contribute to its poor bioavailability?
Based on its chemical structure, this compound is predicted to have low aqueous solubility, particularly in acidic environments like the stomach. The benzoxazolone core is hydrophobic, and while the acetic acid moiety provides some polarity, the overall molecule is likely to be poorly soluble. This low solubility is a primary factor that can limit its oral bioavailability, placing it in the Biopharmaceutical Classification System (BCS) Class II or IV.[1][2]
Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs.[3][4] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can enhance its solubility and dissolution.[6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, oils, and surfactants can improve its solubilization in the gastrointestinal tract and may enhance absorption via the lymphatic system.[7][8]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.[9][10]
Q3: How do lipid-based drug delivery systems (LBDDS) improve the bioavailability of hydrophobic compounds?
LBDDS enhance bioavailability through several mechanisms. They can keep the drug in a solubilized state throughout its transit in the gastrointestinal tract, which facilitates absorption. The digestion of lipids by pancreatic lipase forms micelles that can be absorbed by enterocytes. For highly lipophilic drugs, LBDDS can promote lymphatic transport, which bypasses the first-pass metabolism in the liver, a common hurdle for many oral drugs.[8][11]
Q4: What is the role of cyclodextrins in enhancing the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, like this compound, within their cavity, forming an inclusion complex. This complex is more water-soluble than the drug alone, thereby increasing its concentration in the gastrointestinal fluid and making it more available for absorption.[9][12]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Problem: The dissolution rate of the formulated this compound is insufficient in simulated gastric or intestinal fluids.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor intrinsic solubility. | Further reduce particle size through nano-milling or high-pressure homogenization. |
| Drug recrystallization from an amorphous formulation. | Optimize the polymer type and drug-to-polymer ratio in the solid dispersion to better stabilize the amorphous form. |
| Inadequate wetting of the drug particles. | Incorporate a suitable surfactant into the formulation to improve wettability. |
| Insufficient release from the lipid-based formulation. | Adjust the composition of the LBDDS by varying the oil, surfactant, and co-surfactant ratios to optimize emulsification and drug release. |
Issue 2: Nanoparticle Aggregation
Problem: The formulated nanoparticles of this compound are aggregating, leading to a large particle size and high polydispersity index (PDI).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Insufficient stabilizer concentration. | Increase the concentration of the stabilizer (e.g., polymer or surfactant) to provide adequate steric or electrostatic stabilization.[13] |
| Suboptimal processing parameters. | Optimize homogenization or sonication parameters such as time, power, and temperature to achieve smaller and more uniform nanoparticles.[1] |
| High drug loading. | Reduce the initial drug concentration to prevent overloading the nanoparticles, which can lead to instability. |
| Inappropriate pH or ionic strength of the dispersion medium. | Adjust the pH and ionic strength of the aqueous phase to enhance the stability of the nanoparticles, especially if stabilization is charge-dependent. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol describes a general method for preparing a nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing the drug powder (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v) in purified water.
-
Stir the pre-suspension with a high-shear mixer for 30 minutes to ensure homogeneity.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a pressure of 1500 bar for 20-30 cycles.
-
Cool the sample during homogenization to prevent overheating and potential degradation of the drug.
-
Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Determine the drug content and encapsulation efficiency using a validated analytical method such as HPLC.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a SEDDS for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Add the drug to the excipient mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
-
Evaluate the self-emulsification performance by adding the formulation to a specified volume of water or simulated gastric fluid with gentle agitation.
-
Characterize the resulting emulsion for droplet size, PDI, and drug content.
Quantitative Data Summary
Table 1: Typical Parameters for Bioavailability Enhancement Formulations
| Formulation Type | Key Parameters | Typical Values |
| Nanosuspension | Particle Size | 100 - 500 nm[14] |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | > ±20 mV (for electrostatic stabilization) | |
| Solid Lipid Nanoparticles (SLNs) | Particle Size | 50 - 1000 nm |
| Encapsulation Efficiency | > 70% | |
| Drug Loading | 1 - 20%[15] | |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Droplet Size (upon emulsification) | < 200 nm |
| Emulsification Time | < 2 minutes |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery [drug-dev.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. cibtech.org [cibtech.org]
- 12. eijppr.com [eijppr.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
Technical Support Center: Investigating (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and Related Benzoxazole Derivatives
Disclaimer: There is currently limited to no publicly available scientific literature detailing the specific off-target effects of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This technical support guide is intended for researchers, scientists, and drug development professionals investigating this compound or other novel benzoxazole derivatives. The information provided is based on the broader class of benzoxazole-containing molecules and uses Bexagliflozin, a well-characterized SGLT2 inhibitor with a related structural core, as a case study to illustrate potential off-target considerations.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of benzoxazole derivatives?
Benzoxazole derivatives are a class of heterocyclic compounds known to exhibit a wide range of biological activities. Depending on the substitutions on the benzoxazole core, these compounds have been reported to possess antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1] Some derivatives have also been investigated as inhibitors of enzymes such as topoisomerase II.[2] Given this broad activity profile, it is crucial to perform comprehensive off-target screening for any new benzoxazole-based compound.
Q2: I am working with this compound and observing unexpected cellular phenotypes. Where should I start my investigation?
When encountering unexpected results with a novel compound, a systematic approach is recommended. First, confirm the purity and identity of your compound using analytical methods such as NMR and mass spectrometry. Once confirmed, consider the following:
-
Cytotoxicity Assays: Perform dose-response cytotoxicity assays in your cell line of interest (e.g., MTT or LDH assays) to determine the concentration at which the compound becomes toxic.
-
Target Engagement Assays: If a primary target is hypothesized, confirm that the compound is engaging with its intended target at the concentrations used in your experiments.
-
Broad Kinase or Receptor Screening: If resources permit, a broad panel screening against a library of kinases, GPCRs, or other common off-targets can provide valuable insights into potential unintended interactions.
-
Literature Review of Structurally Similar Compounds: Investigate the known targets and off-targets of compounds with a similar chemical scaffold. For instance, Bexagliflozin, which contains a benzoxazole-like moiety, is an SGLT2 inhibitor.
Q3: Are there any known off-target effects of structurally related drugs that I should be aware of?
Yes. Bexagliflozin (brand name Brenzavvy), an SGLT2 inhibitor for type 2 diabetes, provides a useful case study. While its primary mechanism is the inhibition of the sodium-glucose cotransporter 2 in the kidneys, it is associated with a range of adverse effects that can be considered off-target or downstream consequences of its primary mechanism.[3][4] These include:
-
Genital mycotic infections and urinary tract infections.[3][4][5]
-
Volume depletion and hypotension.[3]
-
Hypoglycemia when used with other diabetes medications.[3][5]
Researchers working with novel benzoxazole derivatives should consider screening for effects on glucose metabolism, renal function, and cardiovascular parameters.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Compound instability or degradation.
-
Troubleshooting Step: Assess the stability of your compound in your experimental media over the time course of your experiment using techniques like HPLC.
-
-
Possible Cause: Off-target effects at the concentration used.
-
Troubleshooting Step: Perform a dose-response curve for your primary endpoint to identify a concentration that is effective without inducing confounding off-target effects.
-
Issue 2: Observed cytotoxicity at expected therapeutic concentrations.
-
Possible Cause: The compound may have a narrow therapeutic window.
-
Troubleshooting Step: Re-evaluate the therapeutic concentration. It may be necessary to synthesize and screen analogs with potentially lower toxicity.
-
-
Possible Cause: The observed cytotoxicity is an off-target effect.
-
Troubleshooting Step: Refer to the suggested screening protocols below to identify potential off-target pathways being affected.
-
Quantitative Data Summary
The following table summarizes the reported adverse effects of Bexagliflozin from clinical trials, which may serve as a reference for potential off-target effects to investigate for novel benzoxazole derivatives.
| Adverse Effect | Incidence (>5%) | Notes |
| Genital Mycotic Infections (Female) | Reported | Consistent with SGLT2 inhibitor class.[4] |
| Urinary Tract Infections | Reported | Consistent with SGLT2 inhibitor class.[4] |
| Increased Urination | Reported | A consequence of the primary mechanism of action.[4] |
Serious Adverse Reactions Associated with Bexagliflozin: [3][5]
-
Diabetic Ketoacidosis
-
Lower Limb Amputations
-
Volume Depletion
-
Urosepsis and Pyelonephritis
-
Hypoglycemia (with concomitant use of insulin/insulin secretagogues)
-
Necrotizing Fasciitis of the Perineum (Fournier's Gangrene)
-
Severe Allergic Reaction
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: hERG Channel Patch-Clamp Assay for Cardiotoxicity Screening
This is a specialized assay typically performed by contract research organizations (CROs).
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Compound Application: Apply a range of concentrations of the test compound to the cells while monitoring the hERG current.
-
Data Acquisition: Record the current before, during, and after compound application.
-
Analysis: Determine the IC50 value for hERG channel inhibition. Significant inhibition may indicate a risk of cardiotoxicity.
Visualizations
Caption: A generalized experimental workflow for identifying off-target effects of a novel compound.
Caption: A hypothetical signaling pathway illustrating a potential off-target mechanism.
References
Technical Support Center: Metabolite Identification of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the metabolite identification of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for identifying the metabolites of this compound?
A1: The most powerful and commonly used analytical technique for metabolite identification is liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap instrument.[1][2] This technique allows for the separation of metabolites from the parent compound and endogenous matrix components, followed by their detection and structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2] Other techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can also be employed, sometimes in a complementary fashion, for the analysis of volatile or certain types of metabolites and for unambiguous structure confirmation.[3][4]
Q2: What are the expected metabolic pathways for this compound?
-
Phase I Reactions:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the benzene ring, a common reaction catalyzed by cytochrome P450 (CYP) enzymes.[5]
-
Oxidation: Further oxidation of the hydroxylated metabolites.
-
Decarboxylation: Loss of the carboxyl group from the acetic acid side chain.
-
-
Phase II Reactions:
-
Glucuronidation: Conjugation with glucuronic acid at a hydroxyl group.
-
Sulfation: Conjugation with a sulfo group at a hydroxyl group.
-
These reactions aim to increase the water solubility of the compound to facilitate its excretion.[5]
Q3: What are the common in-vitro models used to study the metabolism of this compound?
A3: The most common in-vitro models for studying drug metabolism are liver microsomes and hepatocytes.[5]
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs. They are cost-effective for initial screening of oxidative metabolites.[5]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.[5]
Human liver S9 fractions, which contain a mix of cytosolic and microsomal enzymes, can also be utilized.[6]
Troubleshooting Guides
Issue 1: No metabolites are detected in my LC-MS analysis.
-
Possible Cause: The compound is highly stable and not being metabolized under the experimental conditions.
-
Troubleshooting Step: Increase the incubation time or the concentration of the enzyme source (e.g., liver microsomes). Consider using a more metabolically active system, such as hepatocytes.
-
-
Possible Cause: The analytical method is not sensitive enough to detect low-level metabolites.
-
Troubleshooting Step: Optimize the mass spectrometry parameters for better sensitivity. This includes adjusting the ionization source settings and using a more sensitive scan mode like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) if you have an idea of the expected metabolite masses.
-
-
Possible Cause: Metabolites are not being efficiently extracted from the incubation mixture.
-
Troubleshooting Step: Vary the extraction solvent. A common approach is protein precipitation with ice-cold acetonitrile or methanol.[5] Ensure the pH of the sample is optimal for the extraction of your potential metabolites.
-
Issue 2: I see many peaks, but I am unsure which are true metabolites.
-
Possible Cause: Presence of artifacts from the sample matrix or non-enzymatic degradation.
-
Troubleshooting Step: Run control samples. A "minus-cofactor" (e.g., without NADPH for CYP-mediated metabolism) control and a "minus-enzyme" control are essential to differentiate between enzymatic metabolites and other peaks.
-
-
Possible Cause: In-source fragmentation or adduct formation in the mass spectrometer.
-
Troubleshooting Step: A single metabolite can produce multiple signals.[7] Analyze the data for common adducts (e.g., [M+Na]+, [M+K]+) and characteristic neutral losses. Vary the in-source collision energy to see how it affects the spectra.
-
Issue 3: I can't determine the structure of a potential metabolite from the MS data.
-
Possible Cause: Insufficient fragmentation in the MS/MS spectrum.
-
Troubleshooting Step: Optimize the collision energy in your MS/MS experiment to induce more informative fragmentation. Ramping the collision energy can provide a composite spectrum with a wider range of fragments.
-
-
Possible Cause: Isomeric metabolites that produce similar fragmentation patterns.
Experimental Protocols
In-Vitro Metabolism with Human Liver Microsomes
This protocol outlines a typical experiment to identify the Phase I metabolites of this compound.
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM) (20 mg/mL stock)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
-
Incubation Procedure:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 10 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Prepare control incubations: one without the NADPH regenerating system and one without HLM.
-
-
Sample Quenching and Extraction:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan from m/z 100 to 1000 for initial screening, followed by data-dependent MS/MS on the most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS to generate rich fragmentation spectra.
-
Data Presentation
Table 1: Potential Metabolites of this compound
| Putative Metabolite ID | Proposed Biotransformation | Expected Exact Mass [M-H]- | Observed m/z [M-H]- | Retention Time (min) |
| M0 (Parent) | - | 192.0302 | 192.0305 | 8.5 |
| M1 | Hydroxylation | 208.0251 | 208.0254 | 7.2 |
| M2 | Glucuronide Conjugate of M1 | 384.0568 | 384.0571 | 5.8 |
| M3 | Sulfate Conjugate of M1 | 288.0000 | 288.0003 | 6.5 |
Visualizations
Caption: Experimental workflow for metabolite identification.
Caption: Hypothetical metabolic pathway for the parent compound.
References
- 1. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 2. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. futurelearn.com [futurelearn.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficacy testing of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and related novel anti-inflammatory compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows low potency (high IC50/EC50) in my primary cell-based assay. What are the potential causes and how can I address this?
A1: Low potency can stem from several factors. A systematic approach to troubleshooting is recommended. Potential causes include compound stability, cellular uptake, target engagement, and assay interference.[1] To address this, consider the following:
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Compound Stability: The compound may be degrading in the culture medium.[1] Perform a time-course stability study by incubating the compound in the medium at 37°C and measuring its concentration at various time points using LC-MS.[1]
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Cellular Uptake: The compound may not be efficiently entering the cells.[1] This can be assessed using cellular thermal shift assays (CETSA) or by developing specific analytical methods to quantify intracellular compound concentration.
-
Target Engagement: The compound may not be effectively binding to its intracellular target.[1] Techniques like CETSA can also help confirm target engagement.[1]
-
Assay Interference: Components of the assay itself might be interfering with the compound's activity.[1] Review the assay components and consider potential interactions.
Q2: I am observing high variability between replicate wells in my assay. What could be the reason?
A2: High variability can obscure true biological effects. Common causes include inconsistent cell seeding, compound precipitation, edge effects in the plate, and pipetting errors.[1] Implementing careful quality control checks during your experimental workflow can mitigate these issues.[1]
Q3: What are the standard in vivo models to test the anti-inflammatory efficacy of a novel compound like this compound?
A3: A variety of animal models are available to screen for anti-inflammatory drugs, each with its own advantages and limitations.[2] The choice of model depends on whether the goal is to study acute or chronic inflammation.[2] Commonly used models include:
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Carrageenan-Induced Paw Edema: A widely used and reproducible model for acute inflammation where a phlogistic agent (carrageenan) is injected into the paw, inducing a biphasic inflammatory response.[2][3]
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Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[2]
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Acetic Acid-Induced Writhing Test: This model assesses both anti-inflammatory and analgesic properties by quantifying the reduction in abdominal constrictions induced by an irritant.[4]
Q4: How do I determine the starting concentration range for my in vitro experiments?
A4: Establishing a starting concentration range for a novel compound requires a systematic approach.[5]
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Initial Broad Range Finding: Begin with a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to millimolar), to identify a narrower, more effective range.[5]
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Literature Review: If data exists on similar benzoxazolone derivatives, it can provide a valuable starting point.[5][6][7]
-
Solubility Testing: Determine the maximum soluble concentration of your compound in the cell culture medium to ensure it does not precipitate at the tested concentrations.[5]
Troubleshooting Guides
Troubleshooting Inconsistent In Vitro Results
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, compound precipitation, edge effects, pipetting errors.[1] | Ensure uniform cell suspension before seeding. Visually inspect for precipitation at working concentrations. Avoid using outer wells of the plate or fill them with sterile medium/PBS. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Low Potency (High IC50) | Compound instability, poor cell permeability, low target affinity, assay interference.[1] | Assess compound stability in media via LC-MS.[1] Evaluate cell permeability using specific uptake assays. Confirm target engagement with methods like CETSA.[1] Run assay controls to check for interference. |
| Batch-to-Batch Variability | Inconsistent compound purity or synthesis byproducts.[8] | Perform rigorous analytical characterization (e.g., HPLC, MS, NMR) on each new batch to confirm purity and structure.[8] Standardize the purification protocol.[8] |
Troubleshooting In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inappropriate dosage, poor bioavailability, rapid metabolism. | Conduct a dose-response study to determine the optimal dose. Perform pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). Consider alternative routes of administration. |
| High Animal-to-Animal Variability | Inconsistent dosing, stress, underlying health issues in animals. | Ensure accurate and consistent administration of the compound. Acclimatize animals properly to the facility and handling procedures.[2] Use healthy, age- and weight-matched animals. |
| Unexpected Toxicity | Off-target effects, vehicle toxicity. | Conduct a preliminary toxicity study with a small group of animals. Test the vehicle alone as a control group to ensure it is not causing adverse effects. |
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation in inflammation. The ability of a compound to inhibit this denaturation is a measure of its potential anti-inflammatory activity.[4]
Methodology:
-
Prepare a 1% aqueous solution of BSA.[4]
-
Prepare test compound solutions at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).[4]
-
In a reaction mixture, add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution.[4]
-
A control group will contain 0.2 mL of the solvent and 2.8 mL of the BSA solution.[4]
-
Use a standard drug, such as Diclofenac Sodium, as a positive control.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation.
Hypothetical Data Presentation:
| Compound | Concentration (µg/mL) | Absorbance (660 nm) ± SD | % Inhibition |
| Control | - | 0.85 ± 0.04 | 0 |
| This compound | 50 | 0.62 ± 0.03 | 27.1 |
| 100 | 0.45 ± 0.02 | 47.1 | |
| 250 | 0.28 ± 0.03 | 67.1 | |
| 500 | 0.15 ± 0.02 | 82.4 | |
| Diclofenac Sodium (Standard) | 100 | 0.31 ± 0.02 | 63.5 |
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Principle: Carrageenan injection induces an acute and localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[3]
Methodology:
-
Use male Wistar rats (150-180 g), divided into groups (n=6).
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Control (Vehicle) | - | 0.75 ± 0.05 | 0 |
| This compound | 25 | 0.52 ± 0.04 | 30.7 |
| 50 | 0.38 ± 0.03 | 49.3 | |
| 100 | 0.25 ± 0.02 | 66.7 | |
| Indomethacin (Standard) | 10 | 0.28 ± 0.03 | 62.7 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for anti-inflammatory drug discovery.[4]
NF-κB Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its Analogs in Inflammation and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic and anti-inflammatory properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its derivatives. The data presented is compiled from various validation studies to facilitate an objective evaluation of their therapeutic potential against established non-steroidal anti-inflammatory drugs (NSAIDs).
Performance Comparison: Anti-Inflammatory and Analgesic Activities
The following tables summarize the experimental data on the anti-inflammatory and analgesic effects of various this compound derivatives compared to standard drugs like aspirin, indomethacin, and diclofenac sodium.
Table 1: Anti-Inflammatory Activity of (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic Acid Derivatives
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Carrageenan-Induced Paw Edema |
| Aspirin | 100 | 1 | 25 |
| 2 | 28 | ||
| 3 | 30 | ||
| 4 | 27 | ||
| 5 | 25 | ||
| Indomethacin | 10 | 1 | 35 |
| 2 | 40 | ||
| 3 | 45 | ||
| 4 | 42 | ||
| 5 | 38 | ||
| Compound 6a | 50 | 3 | 32 |
| Compound 8a | 50 | 3 | 48 |
| Compound 8c | 50 | 3 | 45 |
| Compound 10a | 50 | 3 | 35 |
| Compound 10c | 50 | 3 | 38 |
Data compiled from a study on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives, where compounds with the general structure of (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids showed significant anti-inflammatory activity, comparable or superior to aspirin and indomethacin[1].
Table 2: Analgesic Activity of (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic Acid Derivatives
| Compound | Dose (mg/kg) | % Inhibition of p-Benzoquinone-Induced Writhing |
| Aspirin | 100 | 55 |
| Compound 6a | 50 | 62 |
| Compound 8a | 50 | 75 |
| Compound 8c | 50 | 70 |
| Compound 10a | 50 | 68 |
| Compound 10c | 50 | 65 |
This data indicates that several derivatives are more potent analgesic agents than aspirin in the p-benzoquinone-induced writhing test[1].
Table 3: Analgesic Activity of (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic Acid Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Acetic Acid-Induced Writhing |
| Diclofenac Sodium | 10 | 91 (at 5-10 min) |
| Compound S30A1 | 100 | 81 (at 5-10 min) |
| Compound S30 | 100 | 75 (at 5-10 min) |
Results from an acetic acid-induced writhing test in mice show promising analgesic effects for N-(benzo[d]thiazol-2-yl)acetamide derivatives[2]. While not direct derivatives of the topic compound, they share a similar core structure and demonstrate the analgesic potential of this chemical class.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control and test groups.
-
Test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specified dose (e.g., 50 mg/kg). The control group receives only the vehicle. A standard drug group (e.g., Indomethacin, 10 mg/kg) is also included.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw of each mouse.
-
The paw volume is measured using a plethysmometer at hourly intervals (1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
-
Animal Model: Albino mice of either sex are used.
-
Procedure:
-
Mice are divided into control, standard, and test groups.
-
The test compounds are administered intraperitoneally or orally at a specific dose (e.g., 100 mg/kg). The standard group receives a known analgesic (e.g., Diclofenac Sodium, 10 mg/kg), and the control group receives the vehicle.
-
After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL/10 g of 0.6% acetic acid solution to induce writhing.[2][3]
-
Five minutes after the acetic acid injection, the number of writhes (a response characterized by abdominal constriction and stretching of the hind limbs) is counted for a defined period (e.g., 10 minutes).[2][3]
-
The percentage of analgesic activity is calculated as the reduction in the number of writhes in the test and standard groups compared to the control group.[2]
-
Proposed Mechanism of Action: COX-2 Inhibition
The anti-inflammatory and analgesic effects of many benzoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[5][6] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[6]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow
The general workflow for the validation of novel this compound derivatives as anti-inflammatory and analgesic agents is depicted below.
Caption: General workflow for the validation of benzoxazole derivatives.
References
- 1. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnu.ac.bd [jnu.ac.bd]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.najah.edu [repository.najah.edu]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its Analogs with Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzoxazole Derivatives as Anti-inflammatory Agents
Benzoxazole derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. Unlike traditional NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, some benzoxazole derivatives, like the now-withdrawn benoxaprofen, have been shown to possess a more complex mechanism of action, potentially involving the inhibition of lipoxygenase and leukocyte migration. This suggests a different therapeutic and side-effect profile compared to conventional NSAIDs.
Comparative Analysis of Pharmacological Properties
This section provides a comparative overview of the known or inferred properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid analogs against established NSAIDs.
Table 1: Comparative Efficacy Data (Preclinical Models)
| Compound/Class | Animal Model | Endpoint | Efficacy | Reference NSAID |
| Benzoxazole Derivatives | Carrageenan-induced paw edema (Rat) | Inhibition of Edema | Moderately active to more potent than diclofenac | Diclofenac |
| Acetic acid-induced writhing (Mouse) | Inhibition of Writhing | Some derivatives stronger than diclofenac sodium | Diclofenac Sodium | |
| Ibuprofen | Carrageenan-induced paw edema (Rat) | Inhibition of Edema | Effective | - |
| Diclofenac | Carrageenan-induced paw edema (Rat) | Inhibition of Edema | Potent | - |
| Celecoxib | Carrageenan-induced paw edema (Rat) | Inhibition of Edema | Effective | - |
Note: Data for benzoxazole derivatives is based on studies of various substituted analogs, not specifically this compound.
Table 2: Comparative Mechanism of Action and Safety Profile
| Feature | Benzoxazole Derivatives (e.g., Benoxaprofen) | Ibuprofen | Diclofenac | Celecoxib |
| Primary Mechanism | Weak COX inhibitor; potential lipoxygenase inhibitor; inhibits leukocyte chemotaxis.[1][2] | Non-selective COX-1 and COX-2 inhibitor.[3][4] | Non-selective COX-1 and COX-2 inhibitor.[1][2][5][6][7] | Selective COX-2 inhibitor.[8][9][10][11][12] |
| Gastrointestinal Risk | Lower ulcerogenic potential in animal models compared to some NSAIDs. | Moderate to high, dose-dependent. | Moderate to high.[5] | Lower than non-selective NSAIDs. |
| Cardiovascular Risk | To be determined for newer derivatives. Benoxaprofen was withdrawn due to severe adverse effects, including fatal cholestatic jaundice.[13] | Increased risk at higher doses. | Increased risk.[5] | Increased risk. |
| Renal Toxicity | Potential for nephrotoxicity, as seen with benoxaprofen.[13] | Risk of acute kidney injury. | Risk of acute kidney injury. | Risk of acute kidney injury. |
| Photosensitivity | A notable side effect of benoxaprofen.[13] | Rare. | Rare. | Rare. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of NSAIDs
The primary mechanism of action for traditional NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors like celecoxib were developed to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Caption: Mechanism of action of non-selective and selective COX-inhibiting NSAIDs.
Potential Mechanism of Action of Benzoxazole Derivatives
Some benzoxazole derivatives may exert their anti-inflammatory effects through pathways distinct from or supplementary to COX inhibition. This could involve the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes, another important class of inflammatory mediators.
Caption: Potential alternative anti-inflammatory pathways for benzoxazole derivatives.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
The test compound or reference drug is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for assessing peripheral analgesic activity.
Methodology:
-
Animals: Male albino mice (20-25g) are used.
-
Procedure:
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), an intraperitoneal injection of 0.6% acetic acid solution is given to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Caption: Workflow for the acetic acid-induced writhing test.
Conclusion
While direct comparative data for this compound is lacking, the broader class of benzoxazole derivatives shows promise as anti-inflammatory and analgesic agents. Their potential for a distinct mechanism of action compared to traditional NSAIDs could offer a valuable alternative in drug development, potentially with a different efficacy and safety profile. Further research is warranted to fully characterize the pharmacological properties of this compound and establish its therapeutic potential and safety relative to existing NSAIDs. The experimental protocols and comparative data provided herein serve as a foundational guide for such future investigations.
References
- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]
- 2. The comparative pharmacology of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Acetic Acid Moiety in (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives reveals a versatile scaffold with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of an acetic acid group at the N-3 position of the benzoxazolone core is a critical determinant of their biological activity, influencing both potency and selectivity. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the chemical landscape of this promising compound class.
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including a blend of lipophilic and hydrophilic characteristics and the potential for chemical modification at multiple sites.[1] The introduction of an acetic acid side chain at the N-3 position has been a key strategy in the development of potent bioactive molecules. This modification can significantly impact the compound's interaction with biological targets.
Comparative Analysis of Biological Activities
The biological evaluation of this compound derivatives and related analogues has demonstrated their potential in various therapeutic areas. The following tables summarize the quantitative data from key studies, offering a clear comparison of the performance of different derivatives.
Analgesic and Anti-inflammatory Activity
Studies have shown that propanoic acid derivatives of 6-acyl-2-benzoxazolinones generally exhibit higher analgesic and anti-inflammatory activities compared to their acetic acid counterparts.[2] For instance, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid displayed the highest activity in its series, although it was less potent than the standard drug indomethacin.[2]
Table 1: Analgesic and Anti-inflammatory Activity of Benzoxazolinone Derivatives
| Compound | Modification | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% inhibition of edema) | Gastric Ulceration | Reference |
| Indomethacin (standard) | - | Not specified | High | Present | [2] |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Propanoic acid side chain | High | High | Not specified | [2] |
| Acetic acid derivatives | Acetic acid side chain | Lower than propanoic acid derivatives | Lower than propanoic acid derivatives | Not specified | [2] |
Anticancer Activity
A series of 2-arylbenzoxazole-5-acetic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The presence of the acetic acid group at position 5 of the benzoxazole nucleus was found to enhance the anticancer activity.[3]
Table 2: Cytotoxic Activity of 2-Arylbenzoxazole-5-acetic Acid Derivatives (IC50 in µM)
| Compound | R group on 2-aryl | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| Doxorubicin (standard) | - | Not specified | Not specified | [3] |
| 5 | 3-benzyloxyphenyl | Significant activity | Not specified | [3] |
| 6 | Not specified | Significant activity | Not specified | [3] |
| 10 | 4-methoxyphenyl | Promising activity | Promising activity | [3] |
| 11 | Not specified | Promising activity | Promising activity | [3] |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve standardized and reproducible methodologies.
General Synthesis of 2-Arylbenzoxazole-5-acetic Acid Derivatives
A common synthetic route involves the oxidative coupling of a substituted benzaldehyde with a methyl ester of 3-amino-4-hydroxyphenylacetate.[3] The resulting ester is then hydrolyzed to yield the final carboxylic acid derivative.[3]
Caption: General synthetic workflow for 2-arylbenzoxazole-5-acetic acid derivatives.
In Vivo Analgesic Activity (p-Benzoquinone-Induced Writhing Test)
This assay is used to evaluate the analgesic potential of the compounds in mice.[2]
-
Test compounds are administered to mice at a specific dose (e.g., 100 mg/kg).
-
After a set period, p-benzoquinone solution is injected intraperitoneally to induce writhing (a pain response).
-
The number of writhes is counted for a defined duration.
-
The percentage of inhibition of writhing is calculated by comparing the results of the treated group with a control group.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Hind Paw Edema Model)
This model is employed to assess the anti-inflammatory effects of the compounds in mice.[2]
-
The initial volume of the mouse's hind paw is measured.
-
The test compound is administered.
-
After a specific time, carrageenan is injected into the subplantar region of the hind paw to induce inflammation and edema.
-
The paw volume is measured again at various time points after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for all this compound derivatives are not fully elucidated, some related benzoxazole derivatives are known to exert their effects through the inhibition of key enzymes and receptors. For example, some benzoxazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain.[4] In the context of cancer, some 2-arylbenzoxazole derivatives have been shown to act as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3]
Caption: Potential signaling pathways modulated by benzoxazole derivatives.
Conclusion
The this compound scaffold represents a highly valuable framework in the design of novel therapeutic agents. The structure-activity relationship studies consistently highlight the importance of the acetic acid moiety and substitutions on the benzoxazolone ring in determining the biological activity profile. The comparative data presented in this guide underscore the potential of these derivatives as analgesic, anti-inflammatory, and anticancer agents. Further optimization of this scaffold, guided by the established SAR, holds significant promise for the development of new and effective drugs. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their quest for novel therapeutics.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and Other Benzoxazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This has led to the extensive exploration of benzoxazole derivatives as potential therapeutic agents. This guide provides a comparative overview of the anticancer properties of various benzoxazole derivatives, with a focus on compounds structurally related to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Due to the limited availability of public data on this compound, this guide will utilize data from structurally similar 2-arylbenzoxazole-5-acetic acid derivatives as a primary point of comparison.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various benzoxazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.
A study on a series of 2-arylbenzoxazole-5-acetic acid derivatives revealed promising cytotoxic effects against the MCF-7 human breast cancer cell line and the HCT-116 human colon cancer cell line.[3][4] The results, summarized in the table below, highlight the structure-activity relationships, where substitutions on the 2-aryl ring significantly influence the anticancer potency.
| Compound | 2-Aryl Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 1 | Phenyl | >200 | >200 |
| 2 | 4-Methylphenyl | >200 | >200 |
| 3 | 4-Chlorophenyl | 14.30 | 41.95 |
| 4 | 4-Fluorophenyl | 57.31 | 121.31 |
| 5 | 3-Benzyloxyphenyl | 15.02 | 84.70 |
| 6 | 4-Benzyloxyphenyl | 1.49 | 84.54 |
| 7 | 3-Methoxyphenyl | 5.24 | >200 |
| 8 | 4-Methoxyphenyl | >200 | >200 |
| 9 | 2-(4-methoxyphenyl) | 2.02 | 3.41 |
| 10 | 2-(3-benzyloxyphenyl) | 5.98 | >200 |
| Doxorubicin (Standard) | - | 0.98 | 1.12 |
Data sourced from Jilani et al. (2021).[3][4]
Potential Signaling Pathways
While the precise mechanisms of action for many benzoxazole derivatives are still under investigation, several studies have implicated key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.
VEGFR-2 Signaling Pathway
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of this pathway is a key strategy in cancer therapy. Certain benzoxazole derivatives have been identified as potential inhibitors of VEGFR-2.[5]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[1][2] Its aberrant activation is a common feature in many cancers. Targeting this pathway is another promising avenue for anticancer drug development.
Caption: Postulated inhibitory effect of benzoxazole derivatives on the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
Experimental Workflow
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Flow Cytometry for Apoptosis Analysis
This technique is used to quantify the percentage of cells undergoing apoptosis (programmed cell death).[9][10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathway components.[11][12]
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the target proteins (e.g., p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational comparison of the anticancer potential of this compound and related benzoxazole derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of anticancer drug discovery and development. Further investigation into the specific mechanisms of action and in vivo efficacy of these promising compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. cusabio.com [cusabio.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
In Vivo Validation of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its Analogs: A Comparative Guide to Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-inflammatory properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and structurally related benzoxazolone derivatives. Drawing from various preclinical studies, this document offers a comparative analysis of their efficacy against established anti-inflammatory agents, details the experimental methodologies employed for their validation, and illustrates the key signaling pathways involved in their mechanism of action.
Comparative Efficacy in Preclinical Models of Acute Inflammation
The anti-inflammatory potential of this compound and its analogs has been primarily evaluated in rodent models of acute inflammation. These models are crucial for assessing the ability of a compound to mitigate the cardinal signs of inflammation, such as edema. The carrageenan-induced paw edema model in rats and the xylene-induced ear edema model in mice are the most frequently utilized assays for this purpose.
While specific in vivo data for this compound is limited in publicly available literature, studies on closely related derivatives provide valuable insights into the anti-inflammatory profile of this chemical scaffold. The following tables summarize the quantitative data from these studies, comparing the efficacy of various benzoxazolone derivatives to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound/Drug | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference Compound (% Inhibition) |
| Benzoxazole Derivative VI1 | - | - | - | Significant | Diclofenac Sodium |
| Benzoxazole Derivative VI15 | - | - | - | Significant | Diclofenac Sodium |
| Indomethacin | 5 | Intraperitoneal | 1-5 | Significant | - |
Note: Specific dosage and percentage inhibition values for derivatives VI1 and VI15 were not detailed in the available literature but were reported to be significant compared to the reference drug[1].
Table 2: Comparison of Anti-Inflammatory Activity in Xylene-Induced Ear Edema in Mice
| Compound/Drug | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference Compound (% Inhibition) |
| Compound 2h (a benzoxazolone derivative) | - | - | - | 42.69% | Celecoxib (30.87%)[2] |
| Yanshu (high dose) | 80 µl | Topical | 1 | 34.7% | Votalin (37.3%)[3] |
| Diclofenac Sodium | 10 mg/kg | Oral | 0.5 | Significant | - |
Experimental Protocols for Key In Vivo Assays
Detailed and standardized experimental protocols are fundamental for the reliable assessment of anti-inflammatory compounds. Below are the methodologies for the most common in vivo models cited in the evaluation of benzoxazolone derivatives.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-edematous effect of a compound in response to a phlogistic agent, carrageenan.[4][5]
-
Animal Model: Male Sprague Dawley or Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.[6]
-
Grouping: Animals are randomly divided into several groups (n=5-6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 5 mg/kg), and treatment groups receiving different doses of the test compound.
-
Drug Administration: The test compound or vehicle is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[6]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of each rat.[4][6]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[5][6]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Xylene-Induced Ear Edema in Mice
This model is particularly useful for evaluating topically or systemically administered anti-inflammatory agents.
-
Animal Model: Male BALB/c or Swiss mice (20-25 g) are used and acclimatized prior to the experiment.
-
Grouping: Mice are divided into control, positive control (e.g., dexamethasone or a standard NSAID), and test compound groups.
-
Drug Administration: The test compound can be administered orally or topically. For oral administration, it is given 1 hour before the application of xylene. For topical application, it is applied to the ear surface shortly before xylene.
-
Induction of Edema: A fixed volume (e.g., 0.03 mL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.[7][8]
-
Sample Collection and Measurement: After a set period (e.g., 1-2 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch and weighed.[3]
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage inhibition is calculated as: % Inhibition = [(Ec - Et) / Ec] x 100 Where Ec is the average edema weight in the control group, and Et is the average edema weight in the treated group.[3]
Proposed Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of benzoxazolone derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the expression of pro-inflammatory mediators.
MAPK and NF-κB Signaling in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade of intracellular signaling events. This typically involves the activation of MAPK pathways (including p38 and ERK) and the NF-κB pathway.[2] These pathways converge to induce the expression of pro-inflammatory genes, leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, and IL-6).[2]
Caption: Proposed anti-inflammatory mechanism of benzoxazolone derivatives.
Experimental Workflow for In Vivo Validation
The process of validating a novel anti-inflammatory compound in vivo follows a structured workflow, from initial screening in acute models to more in-depth mechanistic studies.
Caption: General workflow for in vivo validation of anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]
- 8. brieflands.com [brieflands.com]
A Head-to-Head Comparison of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the novel compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This document is intended to inform research and development by presenting available experimental data on their mechanisms of action, anti-inflammatory efficacy, and relevant experimental protocols.
Introduction
Ibuprofen is a widely used NSAID with a well-characterized profile as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It is a cornerstone for the management of pain and inflammation. In contrast, this compound belongs to the benzoxazole class of heterocyclic compounds, which have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of their respective profiles.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Both ibuprofen and benzoxazole derivatives are believed to exert their anti-inflammatory effects by modulating the arachidonic acid signaling pathway, primarily through the inhibition of COX enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The Arachidonic Acid Signaling Pathway and Points of Inhibition.
In Vitro Efficacy: Cyclooxygenase Inhibition
The inhibitory potential of a compound against COX-1 and COX-2 is a key determinant of its efficacy and side-effect profile. Inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Ibuprofen | 13 | 370 | 28.5 | [1] |
| 12 | 80 | 6.7 | [2] | |
| This compound | Data not available | Data not available | Data not available | |
| Related Benzoxazole Derivatives | ||||
| Compound 5c¹ | Not Reported | Not Reported | Not Reported | [3] |
| Compound 5d¹ | Not Reported | Not Reported | Not Reported | [3] |
| Compound 5m² | Not Reported | Not Reported | Not Reported | [3] |
¹(Substituted (2-benzoxazolone-3-yl)acetic acid derivatives) ²(Substituted (2-benzothiazolone-3-yl)acetamide derivative)
Note: The IC50 values for ibuprofen vary across different studies, likely due to variations in experimental conditions. Direct COX inhibition data for this compound is not currently available in the public domain. The anti-inflammatory activity of its derivatives suggests a likely interaction with the COX pathway.
In Vivo Efficacy: Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds.
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Edema (at 3 hours) | Reference |
| Ibuprofen | 40 | p.o. | ~55% | [4] |
| This compound | Data not available | |||
| Related Benzoxazole Derivatives¹ | ||||
| Compound 5c | 100 | i.p. | ~45% | [3] |
| Compound 5d | 100 | i.p. | ~48% | [3] |
| Compound 5m | 100 | i.p. | ~42% | [3] |
¹(Data for related substituted (2-benzoxazolone-3-yl)acetic acid and (2-benzothiazolone-3-yl)acetamide derivatives)
Note: The data for the benzoxazole derivatives are from a study on related compounds and not a direct measurement for this compound. The experimental conditions (e.g., animal strain, specific protocol) may vary between studies, making direct comparisons challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Synthesis of this compound (Representative Protocol)
A common method for the synthesis of N-substituted 2-benzoxazolinones involves the reaction of 2-benzoxazolinone with an appropriate haloalkanoic acid ester followed by hydrolysis.
-
N-Alkylation: To a solution of 2-benzoxazolinone in a suitable solvent (e.g., acetone, DMF), an equimolar amount of a base (e.g., potassium carbonate) is added. The mixture is stirred, and an equimolar amount of ethyl chloroacetate is added. The reaction mixture is then refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated under reduced pressure, and the resulting crude ester is purified by recrystallization or column chromatography.
-
Hydrolysis: The purified ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield this compound.
Caption: A general workflow for the synthesis of the target compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and a solution of the test compound and reference drug (ibuprofen) at various concentrations.
-
Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add the test compound or ibuprofen solution to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Add a colorimetric substrate (e.g., TMPD).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to assess the in vivo anti-inflammatory activity of a compound.
-
Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: The animals are fasted overnight with free access to water. They are then divided into groups: a control group (vehicle), a standard group (e.g., ibuprofen), and test groups receiving different doses of the compound under investigation. The drugs are typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, a freshly prepared 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Caption: A flowchart of the experimental workflows for in vitro and in vivo testing.
Summary and Future Directions
Ibuprofen is a well-established non-selective COX inhibitor with proven anti-inflammatory efficacy. This compound, based on the activity of structurally related compounds, holds promise as a potential anti-inflammatory agent. The available data on its derivatives suggests that it may also function through the inhibition of prostaglandin synthesis.
To provide a definitive head-to-head comparison, further research is required to:
-
Determine the in vitro COX-1 and COX-2 inhibitory activity (IC50 values) of this compound.
-
Conduct in vivo anti-inflammatory studies, such as the carrageenan-induced paw edema model, to establish a dose-response relationship and directly compare its efficacy with ibuprofen under identical experimental conditions.
-
Investigate the broader pharmacological profile of this compound, including its pharmacokinetic properties and potential off-target effects.
This guide serves as a foundational document to stimulate further investigation into the therapeutic potential of this compound as a novel anti-inflammatory agent. The provided experimental protocols can be utilized to generate the necessary data for a more complete and direct comparison with established drugs like ibuprofen.
References
Benchmarking a Novel Kinase Inhibitor: A Comparative Framework Using MEK1/2 Inhibitors as an Exemplar
Notice: Publicly available experimental data on the kinase inhibitory activity of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is limited. Therefore, this guide serves as a comprehensive template for benchmarking a novel kinase inhibitor. We utilize the well-characterized MEK1/2 inhibitor, Trametinib , as a representative compound to demonstrate the benchmarking process against other relevant inhibitors. Researchers can adapt this framework for their own compounds of interest, such as this compound, once experimental data are generated.
Introduction: The Importance of Benchmarking in Kinase Drug Discovery
The development of targeted kinase inhibitors is a cornerstone of modern precision medicine, particularly in oncology. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] Novel chemical entities must be rigorously evaluated against established inhibitors to determine their relative potency, selectivity, and potential for clinical translation.
This guide provides a framework for benchmarking a novel MEK inhibitor, using Trametinib as an example. Trametinib is a potent, selective, and allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases responsible for activating ERK.[2] We will compare its performance with other clinically relevant MEK inhibitors, Cobimetinib and Binimetinib, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
The RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[][4] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a key driver in many cancers. MEK1 and MEK2 are central nodes in this pathway, making them attractive targets for therapeutic inhibition.[5]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency. The following table summarizes the reported in vitro IC50 values for Trametinib and its comparators against their primary targets, MEK1 and MEK2.
| Inhibitor | Target | IC50 (nM) | Reference |
| Trametinib | MEK1 | 0.7 | [6] |
| MEK2 | 0.9 | [6] | |
| Cobimetinib | MEK1 | 0.9 | [6] |
| MEK2 | 199 | [6] | |
| Binimetinib | MEK1/2 | 12 | [6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of kinase inhibitors. Below are representative protocols for an in vitro kinase assay and a cell-based Western blot to assess pathway inhibition.
This protocol describes a method for measuring the activity of recombinant MEK1 enzyme in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Test compound (e.g., this compound) and reference inhibitors (Trametinib, etc.)
-
Kinase Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test and reference compounds in DMSO. Further dilute these in the kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compounds.
-
Add a solution containing the MEK1 enzyme and inactive ERK2 substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[5]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
This protocol assesses the ability of an inhibitor to block MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK1/2.
Materials:
-
Cancer cell line with an active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compound and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.[9]
-
-
Re-probing for Total ERK:
-
Strip the membrane using a stripping buffer.[11]
-
Re-block and probe the membrane with the primary antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.
-
Caption: Logical classification of kinase inhibitors based on binding mode.
Conclusion
The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors like this compound. By systematically comparing a new compound's in vitro potency, cellular activity, and pathway engagement against established benchmarks such as Trametinib, Cobimetinib, and Binimetinib, researchers can make informed decisions about its potential as a therapeutic candidate. This structured approach, combining quantitative data, detailed methodologies, and clear visualizations, is essential for advancing promising compounds through the drug development pipeline.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comprehensive Analysis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Cross-Reactivity: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of specific cross-reactivity studies for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. While the benzoxazolone scaffold is a well-established pharmacophore present in a variety of biologically active compounds, research has predominantly focused on the synthesis and evaluation of individual derivatives for a single, primary therapeutic target. This report summarizes the known biological activities of the broader benzoxazolone class, which may suggest potential areas for cross-reactivity, and outlines a general methodology for how such studies could be conducted.
Potential Areas of Cross-Reactivity Based on Analog Studies
While direct data is lacking, the activities of structurally related compounds can provide insights into potential cross-reactivities:
-
Anti-inflammatory Targets: Several benzoxazolone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[3] This suggests potential interactions with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and various cytokine receptors.
-
Anticancer Targets: The cytotoxicity of 2-arylbenzoxazole acetic acid derivatives has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer).[4] Some compounds have shown selectivity between different cancer cell lines, hinting at interactions with specific cellular pathways or targets that vary between cell types.[4]
-
Antimicrobial Targets: The benzoxazole scaffold is a core component of compounds with antibacterial and antifungal activity.[5][6] Studies on 2-substituted benzoxazole derivatives have suggested that their antibacterial action may be linked to the inhibition of bacterial DNA gyrase.[6]
-
Central Nervous System (CNS) Targets: Certain benzoxazolone derivatives have been identified as selective ligands for the 18 kDa translocator protein (TSPO), which is involved in neurosteroid synthesis and has been implicated in anxiety.[2] This highlights the potential for this class of compounds to interact with targets within the CNS.
Due to the absence of specific quantitative data on the cross-reactivity of this compound, a comparative data table cannot be provided at this time.
Experimental Protocols for Assessing Cross-Reactivity
To address the gap in knowledge, a systematic cross-reactivity study of this compound would be required. The following outlines a general experimental workflow for such an investigation.
General Experimental Workflow for Cross-Reactivity Profiling
A typical workflow for assessing the cross-reactivity of a compound involves screening it against a broad panel of biological targets, followed by more detailed characterization of any identified interactions.
Caption: A generalized workflow for assessing the cross-reactivity of a chemical compound.
Key Experimental Methodologies:
-
Broad Panel Screening:
-
Objective: To identify potential off-target interactions by testing the compound against a large and diverse panel of biological targets.
-
Method: The compound is typically tested at a single, high concentration (e.g., 10 µM) in a variety of commercially available screening panels. These panels can include:
-
Receptor Binding Assays: Radioligand binding assays to assess affinity for a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels.
-
Enzyme Inhibition Assays: Biochemical assays to measure the inhibition of a broad spectrum of enzymes, such as kinases, proteases, phosphatases, and metabolic enzymes.
-
Ion Channel Assays: Electrophysiological or fluorescence-based assays to evaluate effects on various ion channels.
-
-
-
Dose-Response and Potency Determination:
-
Objective: To quantify the potency of the compound against any "hits" identified in the primary screen.
-
Method: For each confirmed hit, a dose-response curve is generated by testing the compound over a range of concentrations. This allows for the determination of key parameters such as:
-
IC50 (half-maximal inhibitory concentration): For enzyme inhibition or antagonist activity.
-
EC50 (half-maximal effective concentration): For agonist or modulator activity.
-
-
-
Selectivity Profiling:
-
Objective: To determine the selectivity of the compound for its primary target(s) versus related off-targets.
-
Method: The compound is tested against a focused panel of targets that are structurally or functionally related to the primary hit. For example, if the compound inhibits a particular kinase, it would be tested against a panel of other kinases to assess its selectivity.
-
-
Mechanism of Action Studies:
-
Objective: To elucidate the molecular mechanism by which the compound interacts with its target(s).
-
Method: A variety of in vitro assays can be employed, including:
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinity (KD) and kinetics of the interaction.
-
Cell-based Functional Assays: To confirm that the interaction with the molecular target translates to a functional effect in a cellular context.
-
-
Signaling Pathway Visualization
Given the known anti-inflammatory and anticancer activities of benzoxazolone derivatives, a cross-reactivity study might investigate targets within key signaling pathways such as the NF-κB and MAPK pathways, which are central to both inflammation and cancer.
Caption: Simplified overview of the NF-κB and MAPK signaling pathways.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its structural analogs. The aim is to offer a resource for assessing the reproducibility of experimental findings related to the synthesis and biological activity of this class of compounds. Due to the limited availability of direct experimental data for this compound, this guide focuses on presenting established protocols for its synthesis based on closely related compounds and compares its potential biological activities with structurally similar benzoxazolone derivatives.
Synthesis and Characterization
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
This procedure is adapted from general methods for N-alkylation of benzoxazolones.
-
Materials: Benzoxazol-2(3H)-one, methyl chloroacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of benzoxazol-2(3H)-one (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
-
Step 2: Hydrolysis to this compound
This protocol is based on the hydrolysis of a structurally similar benzothiazole derivative[1].
-
Materials: Methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add sodium hydroxide (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, acidify the mixture with 1N HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to yield pure this compound.
-
Comparative Biological Activity
Direct biological activity data for this compound is not extensively reported. However, the benzoxazolone scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial activities. Below is a comparison of the reported activities of structurally related benzoxazolone and benzoxazole derivatives.
Anticancer Activity
The cytotoxicity of benzoxazole derivatives is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 15.02 | [2] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | 3.41 | [2] |
| 2-(4-Nitrophenyl)benzoxazole-5-acetic acid | MCF-7 | 5.98 | [2] |
| Doxorubicin (Control) | MCF-7 | 1.49 | [2] |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | HCT-116 | 84.70 | [2] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | HCT-116 | 2.02 | [2] |
| Doxorubicin (Control) | HCT-116 | 5.24 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Signaling Pathway Implicated in Anticancer Activity of Some Benzoxazoles
Caption: Potential mechanism of anticancer action for some benzoxazole derivatives.
Antimicrobial Activity
The antimicrobial potential of benzoxazolone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-(2-Oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Escherichia coli | >100 | |
| 3-(2-Oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Staphylococcus aureus | 25 | |
| 3-(2-Oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Pseudomonas aeruginosa | 50 | |
| 3-(2-Oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Enterococcus faecalis | 25 | |
| 3-(2-Oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Candida albicans | >100 | |
| A 6-acyl-2(3H)-benzoxazolone derivative (Compound 13) | Staphylococcus aureus | 8.4 | [3] |
| A 6-acyl-2(3H)-benzoxazolone derivative (Compound 15) | Bacillus subtilis | 4.2 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Conclusion
While direct and extensive experimental data on this compound is limited, this guide provides a framework for its reproducible synthesis based on established chemical transformations. The comparative biological data for structurally related benzoxazolone and benzoxazole derivatives highlight the potential of this chemical class in drug discovery, particularly in the areas of oncology and infectious diseases. For reproducible research, it is imperative that future studies on this compound and its analogs provide detailed experimental protocols and comprehensive characterization data. This will enable a more direct and accurate comparison of their biological performance and facilitate the drug development process.
References
A Comparative Meta-Analysis of the Biological Activities of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole and its derivatives constitute a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Their structural similarity to natural nucleic acid bases allows for interaction with biological macromolecules, making them a versatile scaffold for designing novel therapeutic agents.[1] This guide provides a comparative meta-analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various benzoxazole derivatives, supported by quantitative experimental data. Detailed methodologies for key assays are provided, along with visualizations of a relevant signaling pathway and a general experimental workflow to aid researchers in the evaluation and development of new benzoxazole-based drug candidates.
Anticancer Activity
Benzoxazole derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines.[2][3] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), and the induction of apoptosis.[4][5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzoxazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Benzoxazole Derivatives (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HCT116 | Comparable to 5-fluorouracil | [6] |
| Compound 6 | HCT116 | Comparable to 5-fluorouracil | [6] |
| Compound 25 | HCT116 | Comparable to 5-fluorouracil | [6] |
| Compound 26 | HCT116 | Comparable to 5-fluorouracil | [6] |
| Compound 3m | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [7] |
| Compound 3n | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [7] |
| Compound 14a | HepG2 | 3.95 ± 0.18 | [4] |
| Compound 14a | MCF-7 | 4.054 ± 0.17 | [4] |
| Compound 14i | HepG2 | 3.22 ± 0.13 | [4] |
| Compound 14i | MCF-7 | 6.94 ± 0.22 | [4] |
| Compound 14l | HepG2 | 6.70 ± 0.47 | [4] |
| Compound 14l | MCF-7 | 6.87 ± 0.23 | [4] |
| Compound 19 | SNB-75 (CNS Cancer) | 35.49% Growth Inhibition | [1] |
| Compound 20 | SNB-75 (CNS Cancer) | 31.88% Growth Inhibition | [1] |
| BB Derivative | MCF-7 | 0.022 | [5] |
| BB Derivative | MDA-MB | 0.028 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity
A wide range of benzoxazole derivatives have been synthesized and evaluated for their activity against various pathogenic bacteria and fungi.[9] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.[10] The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives (MIC in µM or µg/mL)
| Compound | Microbial Strain | MIC | Reference |
| Compound 1 | C. albicans | 0.34 x 10⁻³ µM | [6] |
| Compound 10 | B. subtilis | 1.14 x 10⁻³ µM | [6] |
| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ µM | [6] |
| Compound 16 | K. pneumoniae | 1.22 x 10⁻³ µM | [6] |
| Compound 19 | A. niger | 2.40 x 10⁻³ µM | [6] |
| Compound 19 | S. typhi | 2.40 x 10⁻³ µM | [6] |
| Compound 20 | S. typhi | 2.40 x 10⁻³ µM | [6] |
| Compound 24 | E. coli | 1.40 x 10⁻³ µM | [6] |
| Compound 1A | E. coli | 25 µg/mL | [11] |
| Compound 1A | S. aureus | 25 µg/mL | [11] |
| Compound 2A | S. aureus | 12.5 µg/mL | [11] |
| Novel Derivative | C. albicans isolate | 16 µg/mL | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Compound Preparation: A series of twofold dilutions of the benzoxazole derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[13] A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12] In vivo models, such as the carrageenan-induced paw edema assay in rats, are frequently used to evaluate the anti-inflammatory potential of these compounds.
Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound | Assay | Activity | Reference |
| Compound 3c | IL-6 Inhibition | IC50 = 10.14 ± 0.08 µM | [14] |
| Compound 3d | IL-6 Inhibition | IC50 = 5.43 ± 0.51 µM | [14] |
| Compound 3g | IL-6 Inhibition | IC50 = 5.09 ± 0.88 µM | [14] |
| Compounds SH1-SH3 | Carrageenan-induced paw edema | Significant reduction in inflammation | [13] |
| Compounds SH6-SH8 | Carrageenan-induced paw edema | Significant reduction in inflammation | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening acute anti-inflammatory activity.
-
Animal Grouping: Wistar albino rats are divided into control, standard, and test groups.[13]
-
Compound Administration: The test groups are treated with the benzoxazole derivatives, while the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium), and the control group receives the vehicle.[13]
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved in the evaluation of benzoxazole derivatives, the following diagrams have been generated.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: General experimental workflow.
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accio.github.io [accio.github.io]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medicinescience.org [medicinescience.org]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, ensuring compliance with safety regulations and environmental protection. The following procedures are based on established laboratory safety protocols and information for structurally similar compounds.
I. Hazard Identification and Classification
Before disposal, it is crucial to understand the hazards associated with this compound. Based on data for the similar compound 2-(1,2-Benzisoxazol-3-yl)acetic acid, the primary hazards are categorized as follows[1]:
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use.
II. Personal Protective Equipment (PPE)
All personnel handling this chemical for disposal must wear appropriate personal protective equipment (PPE) to minimize exposure.
| PPE | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
III. Disposal Protocol
The overriding principle for managing laboratory waste is that a disposal plan should be in place before any procedure begins[2]. Hazardous chemicals must never be poured down the drain[3][4].
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Due to its irritant properties, this compound should be treated as hazardous chemical waste.
-
Segregate Waste : Do not mix this compound with incompatible materials. The SDS for a similar compound lists strong oxidizing agents as incompatible[1]. It is best practice to segregate different types of chemical waste, such as halogenated and non-halogenated solvents, and solid waste[5].
Step 2: Containerization and Labeling
-
Use Appropriate Containers : Collect the solid waste in a designated, compatible, and properly sealed container to await disposal. Plastic containers are often preferred for chemical waste[3]. If possible, use the original container, ensuring the label is intact and legible[2].
-
Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began[6]. Do not use abbreviations or chemical formulas on the primary label[6].
Step 3: Storage
-
Designated Storage Area : Store the sealed waste container in a designated and well-ventilated satellite accumulation area[3].
-
Safe Storage Conditions : Keep the container in a dry, cool place, and tightly closed[1].
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS) : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3].
-
Regulatory Compliance : Disposal must be carried out in accordance with all applicable federal, state, and local regulations[3]. The final disposal will likely be through an approved waste disposal plant[1][7].
IV. Spill and Exposure Procedures
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material and place it into a suitable, closed container for disposal. Avoid generating dust[1].
First-Aid Measures
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention[1].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell[1][7].
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].
V. Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. uwm.edu [uwm.edu]
Essential Safety and Operational Guide for Handling (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
This document provides crucial safety and logistical information for the handling and disposal of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent injury. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl). | Consult glove manufacturer's resistance guide.[2][3] |
| Body | Long-sleeved laboratory coat. | NFPA 2112-compliant for flame resistance if applicable.[1][4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation is experienced.[1][5][6] |
| Feet | Closed-toe shoes. | No exposed skin between shoe and ankle.[4] |
Operational Plan: Handling Procedures
Engineering Controls:
-
Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Safe Handling Practices:
-
Do not inhale dust, fumes, or vapors.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove all contaminated clothing and wash it before reuse.[1] Seek immediate medical attention.[1][7]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
In Case of a Spill:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material.[2] Place the material in a suitable, closed container for disposal.[1][2]
-
Large Spills: For significant spills, immediately evacuate the area and secure it.[2] If there is an immediate threat of fire or the spill is uncontained, call 911.[2]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Collect all contaminated materials, including absorbent materials from spills and disposable PPE, in a suitable, labeled, and closed container.[1]
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Do not dispose of the chemical into the sewer system.[1]
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
